Cytarabine-d2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O5 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1/i1D,2D |
InChI Key |
UHDGCWIWMRVCDJ-RPTLDJJYSA-N |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)[2H] |
Canonical SMILES |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Cytarabine-d2 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cytarabine-d2, a deuterated analog of the chemotherapeutic agent Cytarabine. This document details its primary applications in research, particularly as an internal standard for quantitative analysis, and provides detailed experimental protocols and visualizations to support its use in laboratory settings.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Cytarabine, a pyrimidine nucleoside analog used in the treatment of various hematological malignancies. In this compound, two hydrogen atoms on the pyrimidine ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Cytarabine but has a higher molecular weight.
The primary application of this compound in research is as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its identical chemical properties and chromatographic behavior to the unlabeled Cytarabine allow it to effectively account for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Cytarabine and its metabolites in biological matrices.[1]
Quantitative Data
The precise mass difference and high isotopic purity of this compound are critical for its function as an internal standard. The following table summarizes the key quantitative properties of this compound, with representative data based on typical supplier specifications. A certificate of analysis should always be consulted for batch-specific data.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁D₂N₃O₅ | [1][2] |
| Molecular Weight | 245.23 g/mol | [1][2] |
| Exact Mass | 245.0981 Da | [2] |
| Isotopic Purity | ≥ 98% | [1] |
| Chemical Purity | ≥ 98% | [1] |
| Deuterium Incorporation | 2 Deuterium atoms | [1] |
Metabolic Pathway of Cytarabine
Cytarabine is a prodrug that must be intracellularly activated to exert its cytotoxic effects. The metabolic pathway involves a series of phosphorylation steps to form the active triphosphate metabolite, Ara-CTP, which is then incorporated into DNA, leading to inhibition of DNA synthesis and cell death.[3][4][5] The drug is inactivated through deamination.
Experimental Protocols
LC-MS/MS Quantification of Cytarabine in Human Plasma
This protocol provides a general framework for the quantification of Cytarabine in human plasma using this compound as an internal standard. Method optimization and validation are essential for specific applications.
4.1.1. Materials and Reagents
-
Cytarabine reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Centrifuge
4.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Cytarabine and this compound in methanol to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Cytarabine stock solution with 50:50 (v/v) ACN:water to prepare a series of working standard solutions for the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with ACN containing 0.1% FA.
-
4.1.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma (blank, calibration standards, quality controls, and unknown samples) in a 96-well plate, add 150 µL of the IS working solution.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4.1.4. LC-MS/MS Instrumental Conditions (Representative)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Cytarabine from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cytarabine: m/z 244.1 → 112.1
-
This compound: m/z 246.1 → 114.1
-
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Cytarabine to this compound against the concentration of the calibration standards.
-
Determine the concentration of Cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for a Preclinical Pharmacokinetic Study
This workflow outlines the key steps in a preclinical pharmacokinetic study of Cytarabine using this compound as an internal standard for sample analysis.
Conclusion
This compound is an indispensable tool for researchers in drug development and pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Cytarabine in biological matrices. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of this compound in various research applications, from metabolic studies to comprehensive pharmacokinetic profiling. Adherence to rigorous method validation and careful execution of experimental procedures will enable researchers to fully leverage the benefits of this stable isotope-labeled standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Cytarabine-5,6-d2 | C9H13N3O5 | CID 139267848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to Cytarabine-d2: Chemical Structure and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and analytical characterization of Cytarabine-d2. This deuterated analog of the chemotherapeutic agent Cytarabine serves as a critical tool in pharmacokinetic studies and as an internal standard for quantitative bioanalysis.
Chemical Structure and Isotopic Labeling
This compound, systematically named Cytarabine-5,6-d2, is a stable isotope-labeled version of Cytarabine. The chemical structure of Cytarabine consists of a cytosine ring linked to an arabinose sugar moiety. In Cytarabine-5,6-d2, two hydrogen atoms on the pyrimidine ring have been replaced with deuterium atoms at the 5th and 6th positions.[1] This specific labeling results in a molecular weight increase of approximately 2 Da compared to the unlabeled compound, a feature that is fundamental to its application in mass spectrometry-based assays.
The molecular formula of Cytarabine-5,6-d2 is C₉H₁₁D₂N₃O₅, and its molecular weight is approximately 245.23 g/mol .[1] The deuterium labeling is stable and does not alter the chemical properties or biological activity of the molecule, making it an ideal tracer for studying the metabolism and disposition of Cytarabine.
Below is a diagram illustrating the chemical structure of Cytarabine-5,6-d2, with the deuterium atoms explicitly shown.
Data Presentation
Quantitative data for Cytarabine-5,6-d2 is summarized in the tables below. This includes its key chemical properties and typical parameters for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Chemical Properties of Cytarabine-5,6-d2
| Property | Value | Reference |
| Chemical Name | Cytarabine-5,6-d2 | [1] |
| Molecular Formula | C₉H₁₁D₂N₃O₅ | [1] |
| Molecular Weight | 245.23 g/mol | [1] |
| Isotopic Purity | ≥ 98% | [1] |
| CAS Number | 40632-26-6 |
Table 2: Exemplary LC-MS/MS Parameters for the Analysis of Cytarabine
| Parameter | Typical Value |
| LC Column | High Strength Silica T3 column (100 × 2.1 mm, 1.8 µm)[2] |
| Mobile Phase | Gradient elution with acetonitrile and aqueous ammonium acetate with formic acid[3] |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[4][5] |
| MS/MS Transition (Cytarabine) | m/z 244.0 → 112.0[6] |
| MS/MS Transition (this compound) | m/z 246.0 → 114.0 (Predicted) |
Experimental Protocols
Proposed Synthesis of Cytarabine-5,6-d2
This proposed method is based on the general principle of catalytic dehalogenation using deuterium gas.
Step 1: Synthesis of 5-Bromo- or 5,6-Dibromo-Cytarabine (Precursor) A common starting point for introducing substituents at the 5 and 6 positions of the cytosine ring is through halogenation. Cytarabine can be brominated at the 5-position, and potentially at the 6-position under more forcing conditions, using N-bromosuccinimide (NBS) in a suitable solvent.
Step 2: Catalytic Deuteration The halogenated Cytarabine precursor is then subjected to catalytic reduction using deuterium gas (D₂) and a palladium catalyst, such as palladium on carbon (Pd/C).
-
Reaction: The bromo-substituted Cytarabine is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst: A catalytic amount of 10% Pd/C is added to the solution.
-
Deuterium Source: The reaction vessel is purged with deuterium gas and maintained under a deuterium atmosphere (typically 1-4 atm).
-
Reaction Conditions: The reaction is stirred at room temperature for several hours to overnight, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude Cytarabine-5,6-d2.
Step 3: Purification The crude product is purified by a suitable chromatographic method, such as preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel, to obtain the final product with high chemical and isotopic purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the structure and isotopic labeling of Cytarabine-5,6-d2.
-
¹H NMR: The ¹H NMR spectrum of Cytarabine-5,6-d2 will be similar to that of unlabeled Cytarabine, with the notable absence of the signals corresponding to the protons at the 5 and 6 positions of the cytosine ring.[7] For unlabeled Cytarabine, these protons typically appear as doublets around δ 5.92 (H-5) and δ 7.70 (H-6) ppm in D₂O.[7] The remaining proton signals of the arabinose moiety should be present.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all nine carbon atoms. The chemical shifts of the C5 and C6 carbons may be slightly altered due to the deuterium substitution (isotope effect).
-
²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals at the 5 and 6 positions, confirming the location of the isotopic labels.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and isotopic enrichment of Cytarabine-5,6-d2.
-
Molecular Ion: The mass spectrum will show a molecular ion [M+H]⁺ at m/z 246.1, corresponding to the deuterated compound.
-
Isotopic Distribution: The isotopic pattern of the molecular ion cluster will confirm the incorporation of two deuterium atoms.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. The major fragment ion for unlabeled Cytarabine is observed at m/z 112.0, corresponding to the cytosine base.[6] For Cytarabine-5,6-d2, the corresponding fragment would be expected at m/z 114.0.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound and its metabolic pathway.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurofins.com [eurofins.com]
- 5. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quan… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Cytarabine: An In-depth Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the mechanism of action of cytarabine (ara-C), a cornerstone antimetabolite in the treatment of hematological malignancies. Designed for researchers, scientists, and drug development professionals, this guide delves into the molecular intricacies of cytarabine's cytotoxicity, supported by quantitative data, detailed experimental protocols, and visual pathway and workflow diagrams.
Introduction
Cytarabine, a synthetic pyrimidine nucleoside analog of deoxycytidine, has been a mainstay in the chemotherapy regimens for acute myeloid leukemia (AML) and other leukemias for decades. Its efficacy lies in its ability to disrupt DNA synthesis and repair, primarily targeting rapidly proliferating cancer cells. This guide will explore the fundamental mechanisms that underpin its potent antineoplastic activity.
Pharmacokinetics and Intracellular Activation
Cytarabine is administered intravenously due to poor oral bioavailability. Upon entering the cell, facilitated by human equilibrative nucleoside transporter 1 (hENT1), it undergoes a three-step phosphorylation cascade to its active form, cytarabine triphosphate (ara-CTP).[1] This bioactivation is a critical determinant of its therapeutic efficacy.
Molecular Mechanism of Action
The cytotoxicity of cytarabine is primarily mediated by its active metabolite, ara-CTP, through a dual mechanism: inhibition of DNA polymerase and incorporation into the DNA strand, leading to chain termination.
Inhibition of DNA Polymerase
Ara-CTP acts as a competitive inhibitor of DNA polymerases α, δ, and ε, with respect to the natural substrate deoxycytidine triphosphate (dCTP).[2] This competition hinders the initiation and elongation of the nascent DNA strand during the S phase of the cell cycle. The structural difference between the arabinose sugar in ara-CTP and the deoxyribose in dCTP is crucial for this inhibitory effect.
Incorporation into DNA and Chain Termination
Perhaps the most critical aspect of cytarabine's mechanism is the incorporation of ara-CMP into the growing DNA strand by DNA polymerases.[3][4] The arabinose sugar's 2'-hydroxyl group creates steric hindrance, preventing the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate (dNTP). This effectively terminates DNA chain elongation, leading to the accumulation of DNA strand breaks and the induction of apoptosis.
Quantitative Data
The sensitivity of cancer cells to cytarabine varies significantly across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 0.02 - 0.1 | [5][6] |
| KG-1 | Acute Myeloid Leukemia | ~0.1 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.05 | [7] |
| THP-1 | Acute Monocytic Leukemia | 0.01 - 0.05 | [8] |
| U937 | Histiocytic Lymphoma | 0.01 - 0.04 | [8] |
| Raji | Burkitt's Lymphoma | ~0.01 | [9] |
| Jurkat | Acute T-cell Leukemia | ~0.01 | [9] |
Table 1: IC50 Values of Cytarabine in Various Human Cancer Cell Lines.
Experimental Protocols
Measurement of Intracellular ara-CTP Levels by HPLC
This protocol outlines the quantification of the active metabolite of cytarabine in leukemic cells.
Materials:
-
Leukemic cells
-
Cytarabine
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column
Procedure:
-
Incubate a known number of leukemic cells with the desired concentration of cytarabine for a specified time.
-
Harvest the cells by centrifugation at 4°C.
-
Lyse the cells by adding ice-cold 0.4 M perchloric acid.
-
Centrifuge to pellet the cellular debris.
-
Neutralize the supernatant containing the nucleotides with 3 M potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant and inject a known volume into the HPLC system.
-
Separate the nucleotides using an anion-exchange column with a phosphate buffer gradient.
-
Detect ara-CTP by UV absorbance at 273 nm.
-
Quantify the ara-CTP concentration by comparing the peak area to a standard curve of known ara-CTP concentrations.
Quantification of Cytarabine Incorporation into DNA
This protocol details a method to measure the amount of cytarabine that has been incorporated into the DNA of treated cells.[3][10][11]
Materials:
-
Leukemic cells treated with cytarabine
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system or radioimmunoassay (RIA) with anti-ara-C antibody
Procedure:
-
Treat leukemic cells with cytarabine.
-
Isolate genomic DNA using a commercial DNA isolation kit.
-
Quantify the isolated DNA.
-
Digest the DNA to individual nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.
-
Separate the nucleosides using reverse-phase HPLC.
-
Quantify the amount of ara-C by comparing the peak area to a standard curve.
-
Alternatively, after enzymatic digestion, the amount of ara-C can be quantified using a specific radioimmunoassay (RIA).
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cytarabine-treated cells.[12][13]
Materials:
-
Leukemic cells
-
Cytarabine
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture leukemic cells and treat with cytarabine at various concentrations for a defined period (e.g., 24, 48 hours).
-
Harvest cells by centrifugation and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in the S phase is expected following cytarabine treatment.
Conclusion
Cytarabine's efficacy as an antimetabolite is a result of its multifaceted interference with DNA synthesis. Its intracellular activation to ara-CTP, subsequent inhibition of DNA polymerases, and, most importantly, its incorporation into DNA leading to chain termination, collectively contribute to its potent cytotoxic effects against rapidly dividing cancer cells. Understanding these core mechanisms at a technical level is paramount for the development of novel therapeutic strategies, overcoming drug resistance, and optimizing patient outcomes in the treatment of leukemia and other cancers. This guide provides a foundational resource for researchers dedicated to advancing the field of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Correlation of cytotoxicity with incorporation of ara-C into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified assay for measurement of cytosine arabinoside incorporation into DNA in Ara-C-sensitive and -resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
The Apex of Innovation: A Technical Guide to the Synthesis and Biological Evaluation of Cytarabine Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the intricate landscape of cytarabine prodrug development, from synthetic strategies to comprehensive biological evaluation. Cytarabine, a cornerstone in the treatment of hematological malignancies, is hampered by a short plasma half-life, poor oral bioavailability, and the emergence of resistance.[1][2][3][4][5] Prodrug strategies offer a promising avenue to surmount these limitations, enhancing the therapeutic index of this potent antimetabolite. This document provides a detailed overview of the core methodologies, quantitative data, and underlying biological pathways integral to the advancement of next-generation cytarabine-based therapies.
Rationale for Cytarabine Prodrug Development
Cytarabine (Ara-C) is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (Ara-CTP), inhibits DNA synthesis, primarily by targeting DNA polymerase.[1][5][6] However, its clinical efficacy is challenged by several factors:
-
Rapid Inactivation: Cytarabine is swiftly deaminated by cytidine deaminase (CDA) to its inactive metabolite, uracil arabinoside (Ara-U).[1][7][8]
-
Poor Membrane Permeability: As a polar molecule, cytarabine's passage across cellular membranes is limited, restricting its uptake by cancer cells.[1][7]
-
Resistance Mechanisms: Cancer cells can develop resistance through various mechanisms, including deficient nucleoside transport, reduced activity of deoxycytidine kinase (dCK) which is crucial for the initial phosphorylation step, and overexpression of drug efflux pumps.[9][10][11][12]
-
Low Oral Bioavailability: Due to extensive first-pass metabolism, oral administration of cytarabine is not feasible.[13]
Prodrug design aims to address these challenges by chemically modifying the cytarabine molecule. These modifications are designed to be cleaved in vivo, releasing the active parent drug at the target site. Common strategies include conjugation with fatty acids, amino acids, or phosphate moieties to enhance lipophilicity, bypass resistance mechanisms, and improve pharmacokinetic profiles.[1][7]
Synthetic Strategies for Cytarabine Prodrugs
A variety of synthetic approaches have been employed to generate cytarabine prodrugs. The primary sites for chemical modification on the cytarabine molecule are the 5'-hydroxyl group, the 4-amino group, and the 2'- and 3'-hydroxyl groups of the arabinose sugar.[5]
Fatty Acid Conjugates
Lipophilic prodrugs are synthesized by attaching fatty acid chains to cytarabine, thereby increasing its ability to cross cell membranes.[1][7] This strategy can also protect the 4-amino group from deamination by CDA.[7][14][15]
Example: Synthesis of a Palmitic Acid-Cytarabine (PA-Ara) Prodrug [13]
-
Activation of Palmitic Acid: Palmitic acid is dissolved in anhydrous N,N-dimethylformamide (DMF). Triethylamine (TEA) and ethyl chloroformate are added dropwise under a nitrogen atmosphere at 0°C to form a mixed anhydride.
-
Conjugation with Cytarabine: A solution of cytarabine in DMF is then added to the reaction mixture.
-
Purification: The resulting PA-Ara prodrug is purified by recrystallization or column chromatography.
Amino Acid Conjugates
Amino acid derivatives can enhance the uptake of cytarabine through amino acid transporters.[7] Val-Cytarabine is a notable example currently under investigation.[1][2][3][5]
Phosphate and Phosphoramidate Prodrugs
Phosphate prodrugs are designed to bypass the rate-limiting initial phosphorylation step catalyzed by dCK.[7][9][10] Phosphoramidate prodrugs, a subclass of phosphate derivatives, can exhibit enhanced stability and cellular uptake.[9][10][16]
Example: Synthesis of a Cytarabine Phosphoramidate Prodrug [9][10][16]
This synthesis typically involves the reaction of a suitably protected cytarabine with a phosphoramidic chloride derivative, followed by deprotection steps to yield the final phosphoramidate prodrug. These prodrugs are designed to undergo intracellular activation, releasing cytarabine monophosphate.[9][10][16]
Biological Evaluation of Cytarabine Prodrugs
A rigorous biological evaluation is essential to characterize the efficacy and safety of novel cytarabine prodrugs. This involves a combination of in vitro and in vivo studies.
In Vitro Evaluation
The antiproliferative activity of cytarabine prodrugs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in various cancer cell lines.[13][15] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of drug potency.
Table 1: In Vitro Cytotoxicity of Cytarabine and its Prodrugs
| Compound | Cell Line | IC50 (nM) | Fold Resistance vs. Wild-Type | Reference |
| Cytarabine | CCRF-CEM (wild-type) | 16 | - | [9][10][16] |
| Phosphoramidate Prodrug 1 | CCRF-CEM (wild-type) | 32 | - | [9][10][16] |
| Cytarabine | CEM/AraC8C (transport-deficient) | 102,400 | 6400 | [9][10][16] |
| Phosphoramidate Prodrug 1 | CEM/AraC8C (transport-deficient) | 6,720 | 210 | [9][10][16] |
| Cytarabine | CEM/dCK- (kinase-deficient) | 222,400 | 13900 | [9][10][16] |
| Phosphoramidate Prodrug 1 | CEM/dCK- (kinase-deficient) | 3,392 | 106 | [9][10][16] |
The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to predict the passive intestinal absorption of prodrugs.[14][15] This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial membrane, to an acceptor compartment.
Table 2: Membrane Permeability of Cytarabine and a Fatty Acyl Prodrug
| Compound | Permeability (cm/s) | Permeability Increase vs. Cytarabine | Reference |
| Cytarabine | - | - | [14][15] |
| Ara-R-Ara (fatty acyl di-cytarabine) | - | 15.4-fold | [14][15] |
To confirm that prodrugs enhance intracellular delivery, cellular uptake can be quantified using techniques like high-performance liquid chromatography (HPLC) or by utilizing fluorescently labeled prodrugs and flow cytometry. Studies have shown that liposomal formulations of cytarabine derivatives can lead to a five-fold increase in cellular uptake compared to the parent drug.[1]
In Vivo Evaluation
Pharmacokinetic (PK) studies in animal models are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of cytarabine prodrugs. These studies provide key parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC).
Table 3: Pharmacokinetic Parameters of Intravenous Cytarabine and Oral PA-Ara Prodrug Suspension
| Parameter | Intravenous Cytarabine | Oral PA-Ara Suspension | Reference |
| t1/2 (h) | - | Significantly prolonged | [13] |
| Relative Bioavailability (%) | - | 61.77% | [13] |
The antitumor efficacy of cytarabine prodrugs is evaluated in relevant animal models of leukemia or solid tumors. These studies assess the ability of the prodrug to inhibit tumor growth and improve survival. For instance, the fatty acid derivative CP-4055 has demonstrated enhanced antitumor effects in human leukemia and solid tumor models in vivo.[1]
Experimental Protocols
General Synthesis of a Fatty Acyl-Cytarabine Prodrug
-
Materials: Cytarabine, fatty acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and an appropriate solvent (e.g., anhydrous DMF).
-
Procedure:
-
Dissolve cytarabine and the fatty acid in the solvent.
-
Add DMAP as a catalyst.
-
Add a solution of DCC in the solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
-
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the cytarabine prodrug or parent drug and incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5% MTT reagent to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell inhibition rate and determine the IC50 value by plotting the percentage of cell viability against the drug concentration.[15]
Signaling Pathways and Logical Relationships
The efficacy of cytarabine and its prodrugs is intrinsically linked to cellular signaling pathways that govern cell cycle progression, DNA replication, and apoptosis. Understanding these pathways is critical for rational prodrug design and for overcoming resistance.
Conclusion
The development of cytarabine prodrugs represents a pivotal strategy to enhance the therapeutic potential of this vital anticancer agent. By employing rational design principles grounded in a thorough understanding of cytarabine's pharmacology and the mechanisms of drug resistance, researchers can create novel chemical entities with improved pharmacokinetic profiles, greater efficacy, and reduced toxicity. The methodologies and data presented in this guide offer a comprehensive framework for the continued innovation in this critical area of oncology drug development. The ongoing clinical evaluation of promising candidates like Val-Cytarabine and other fatty acid conjugates underscores the significant clinical potential of this approach.[1][2][3][5]
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Development of cytarabine prodrugs and delivery systems for leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. "Development of Cytarabine Prodrugs and Delivery Systems for Leukemia T" by Bhupender S. Chhikara and Keykavous Parang [digitalcommons.chapman.edu]
- 5. researchgate.net [researchgate.net]
- 6. imcr.uzh.ch [imcr.uzh.ch]
- 7. scispace.com [scispace.com]
- 8. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a cytarabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design of a new cytarabine-based prodrug for highly efficient oral delivery of cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of a fatty acyl di-cytarabine prodrug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and biological evaluation of a fatty acyl di-cytarabine prodrug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
The deuterium switch: An in-depth guide to the role of deuterium substitution in enhancing drug pharmacokinetic profiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, has emerged as a powerful strategy in drug development to enhance the pharmacokinetic profiles of therapeutic agents. This "deuterium switch" leverages the kinetic isotope effect (KIE), the phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP) enzymes. The result is often a more favorable pharmacokinetic profile, characterized by a longer half-life, increased systemic exposure, reduced peak plasma concentrations, and potentially a decrease in the formation of toxic metabolites. This technical guide provides a comprehensive overview of the principles of deuterium substitution, its impact on drug metabolism and pharmacokinetics, and detailed examples of deuterated drugs that have reached the market or are in late-stage clinical development.
The Kinetic Isotope Effect: The Scientific Foundation of Deuterated Drugs
The cornerstone of deuterium's utility in drug design is the kinetic isotope effect (KIE). The C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break the C-D bond.[1] When the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, replacing that hydrogen with deuterium can slow the reaction rate by a factor of up to 8.[2] This primary KIE is most pronounced when the bond is broken in the rate-limiting step of the metabolic pathway.
dot
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cytarabine-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine-d2, a deuterated analog of the chemotherapeutic agent Cytarabine, serves as a critical tool in biomedical and pharmaceutical research. Its primary application is as an internal standard for the quantitative analysis of Cytarabine in biological matrices using mass spectrometry. The substitution of two hydrogen atoms with deuterium at the 5 and 6 positions of the cytosine ring provides a stable isotopic label, shifting its molecular mass by +2 Da without altering its chemical reactivity or chromatographic behavior.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual diagrams illustrating its metabolic pathway and analytical application.
Core Physical and Chemical Properties
This compound is a white to off-white solid compound.[2] Its properties are fundamentally similar to its non-deuterated counterpart, Cytarabine, allowing it to co-elute under identical chromatographic conditions, which is essential for its role as an internal standard.[1]
| Property | Value | Source |
| Chemical Name | Cytarabine-5,6-d2 | [1] |
| Synonyms | Ara-C-d₂, 5,6-Dideutero-cytarabine, Deuterated Cytarabine | [1] |
| CAS Number | 40632-26-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁D₂N₃O₅ | [1][2] |
| Molecular Weight | 245.23 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 98% | [1] |
| Isotopic Labeling | Deuterium (D₂) at the 5 and 6 positions of the cytosine ring | [1] |
| Solubility | Soluble in Water (≥ 50 mg/mL), DMSO (12.16 mg/mL) | [5][6] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][5] |
Mechanism of Action and Metabolic Pathway
Cytarabine, and by extension its deuterated analog, is a pyrimidine nucleoside analog that interferes with DNA synthesis.[7][8] Its biological activity is dependent on its intracellular conversion to the active triphosphate form, Cytarabine triphosphate (Ara-CTP).[7][9] This process is initiated by the transport of Cytarabine into the cell, primarily by the human equilibrative nucleoside transporter 1 (hENT-1).[8][10] Inside the cell, it is sequentially phosphorylated by kinases to its active triphosphate form.[9][10]
The active metabolite, Ara-CTP, exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of DNA Polymerase : Ara-CTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to DNA polymerase, thereby inhibiting the synthesis of new DNA strands.[7][9][11]
-
Incorporation into DNA : Ara-CTP can be incorporated into the growing DNA chain. The arabinose sugar moiety in its structure sterically hinders the rotation of the DNA strand and prevents the addition of subsequent nucleotides, leading to DNA chain termination.[7][9][11]
This disruption of DNA replication and repair is highly specific to the S phase of the cell cycle, making Cytarabine particularly effective against rapidly dividing cancer cells.[7][8][11]
Experimental Protocols
The characterization and quantification of this compound involve several standard analytical techniques. Given its primary use as an internal standard, methods are often developed for the simultaneous analysis of Cytarabine and this compound.
Purity and Identity Confirmation by HPLC
High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of this compound.
-
Objective: To separate this compound from any impurities.
-
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Synergi Hydro-RP, 150mm x 2.0mm, 4µm) is commonly used.[12]
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 2mM ammonium acetate with 0.5% formic acid) and an organic solvent (e.g., acetonitrile).[12]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[12]
-
Detection: UV detection at 275 nm is suitable for Cytarabine.[13]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water) and diluted to an appropriate concentration for injection.
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
Isotopic Purity and Molecular Weight by Mass Spectrometry
Mass Spectrometry (MS), typically coupled with LC, is used to confirm the molecular weight and assess the isotopic distribution of this compound.
-
Objective: To verify the mass of this compound and confirm the incorporation of two deuterium atoms.
-
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.[12]
-
Chromatography: An LC method similar to the one described for purity analysis is used to introduce the sample.
-
Analysis: The mass spectrum is acquired. The molecular ion peak for this compound should correspond to its calculated exact mass (~245.0981 Da). The isotopic pattern is analyzed to confirm the high enrichment of the D2 species.
-
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the precise location of the deuterium labels.
-
Objective: To confirm that deuterium substitution has occurred specifically at the 5 and 6 positions of the cytosine ring.[1]
-
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).
-
¹H NMR Analysis: A proton NMR spectrum is acquired. Compared to the spectrum of unlabeled Cytarabine, the signals corresponding to the protons at positions 5 and 6 of the cytosine ring should be absent or significantly diminished.
-
²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the signal from the incorporated deuterium atoms, confirming their presence.
-
¹³C NMR Analysis: A carbon-13 NMR spectrum can also provide structural confirmation, showing shifts or changes in coupling patterns for the carbons at positions 5 and 6 due to the attached deuterium.
-
Quantification in Biological Matrices using LC-MS/MS
This protocol outlines the primary application of this compound as an internal standard for quantifying Cytarabine in plasma.
-
Objective: To accurately measure the concentration of Cytarabine in a plasma sample.
-
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add a known amount of this compound solution (the internal standard).
-
Add a protein precipitation agent, such as acetonitrile, to denature and precipitate plasma proteins.[12]
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC or UHPLC system.[12][14]
-
Chromatography: Use an appropriate reversed-phase column to separate Cytarabine from endogenous plasma components.[14]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor a specific precursor-to-product ion transition for Cytarabine (e.g., m/z 244 -> 112).
-
Simultaneously, monitor the corresponding transition for this compound (e.g., m/z 246 -> 114).
-
-
-
Quantification:
-
Generate a calibration curve by analyzing samples with known concentrations of Cytarabine and a fixed concentration of this compound.
-
Plot the ratio of the peak area of Cytarabine to the peak area of this compound against the concentration of Cytarabine.
-
Determine the concentration of Cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytarabine-5,6-d2 | CAS 40632-26-6 | LGC Standards [lgcstandards.com]
- 4. Cytarabine-5,6-d2 | C9H13N3O5 | CID 139267848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 6. bio-techne.com [bio-techne.com]
- 7. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytarabine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
The Antiviral Effects of Cytarabine Against Herpes Simplex Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (arabinofuranosylcytosine, Ara-C), a pyrimidine nucleoside analog, has demonstrated notable antiviral activity against members of the Herpesviridae family, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). This technical guide provides an in-depth analysis of the core antiviral effects of Cytarabine against HSV. It delineates the mechanism of action, summarizes quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for key assays, and visualizes the critical pathways and workflows. The primary mechanism of Cytarabine's anti-herpetic activity lies in its ability to inhibit viral DNA synthesis. As a prodrug, it is intracellularly phosphorylated to its active triphosphate form, Ara-CTP, which competitively inhibits viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination. While effective, its clinical utility has been limited by its toxicity profile. This document serves as a comprehensive resource for researchers engaged in the study of anti-herpesviral agents and the development of novel therapeutic strategies.
Mechanism of Action
Cytarabine exerts its antiviral effect by targeting the replication of viral DNA. The process can be broken down into several key steps:
-
Cellular Uptake: Cytarabine is transported into the host cell via nucleoside transporter proteins.
-
Phosphorylation to Active Form: Inside the cell, Cytarabine is phosphorylated by a series of cellular kinases. The initial and rate-limiting step is the conversion to Cytarabine monophosphate (Ara-CMP) by deoxycytidine kinase (dCK). Subsequent phosphorylations by other cellular kinases yield Cytarabine diphosphate (Ara-CDP) and the active form, Cytarabine triphosphate (Ara-CTP).
-
Inhibition of Viral DNA Polymerase: Ara-CTP is a structural analog of the natural substrate deoxycytidine triphosphate (dCTP). It competitively inhibits the viral DNA polymerase, an enzyme essential for the replication of the HSV genome. The arabinose sugar moiety in Ara-CTP, instead of the deoxyribose in dCTP, sterically hinders the proper formation of the phosphodiester bond, thus impeding the elongation of the DNA chain.
-
Chain Termination: If incorporated into the growing viral DNA strand, the arabinose sugar's 2'-hydroxyl group in an "up" position creates a conformational distortion. This distortion prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination.
-
Induction of DNA Damage and Apoptosis: The incorporation of Ara-C into DNA can induce DNA damage, which in turn can trigger apoptotic pathways in the infected cell, further contributing to the reduction of viral progeny.[1]
The inhibition of viral DNA synthesis by Cytarabine also has downstream effects on the viral life cycle. The synthesis of late viral proteins, which are primarily structural components of the new virions, is dependent on the replication of the viral genome. By blocking DNA synthesis, Cytarabine indirectly prevents the expression of these late genes.[2]
Quantitative Data on Antiviral Activity
The in vitro antiviral activity of Cytarabine against HSV is typically quantified using assays that measure the inhibition of viral replication, such as the plaque reduction assay (PRA) and the cytopathic effect (CPE) inhibition assay. The key parameters derived from these assays are the 50% inhibitory concentration (IC50) or effective concentration (EC50), and the minimum inhibitory concentration (MIC).
Table 1: In Vitro Anti-HSV Activity of Cytarabine
| Virus Strain | Cell Line | Assay Type | Parameter | Value (µg/mL) | Reference |
| HSV-1 (7 strains) | WI-38 | CPE Inhibition | MIC | 0.25 - 0.75 | [3] |
| HSV-2 (5 strains) | WI-38 | CPE Inhibition | MIC | < 0.9 | [3] |
| HSV-2 (4 strains) | WI-38 | CPE Inhibition | MIC | ≥ 0.9 | [3] |
| HSV-1 | Vero | Plaque Reduction | IC50 | Data not available | |
| HSV-2 | HeLa | CPE Inhibition | IC50 | Data not available |
In vivo studies in animal models provide data on the efficacy of Cytarabine in a whole-organism system.
Table 2: In Vivo Efficacy of Cytarabine Against HSV
| Animal Model | Virus Strain | Route of Infection | Treatment Regimen | Outcome | Reference |
| Rats (105-115g) | Herpesvirus | Intranasal | 40-320 mg/kg, subcutaneously, twice daily for 5 days | Delayed onset of paralysis, protection from death, reduced virus titer in the brain. | [4] |
| Weanling Mice | Herpesvirus | Intracerebral | Various dosages | Did not alter the uniformly fatal course of encephalitis. Showed initial suppression of viral replication in the brain followed by a rise to levels higher than untreated controls. | [2] |
| 12-day-old Mice | HSV-1 | Intranasal | 4-20 mg/kg, daily for 7 days | Significantly reduced mortality rate (≥30%). | [5] |
Experimental Protocols
Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cytarabine stock solution
-
Methylcellulose overlay medium (e.g., 1.2% methylcellulose in DMEM with 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (for fixing)
-
24-well or 96-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^4 cells/well). Incubate at 37°C with 5% CO2.[6]
-
Virus Infection: Once cells are confluent, remove the growth medium. Infect the cell monolayers with HSV at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C to allow for viral adsorption.[6]
-
Drug Treatment: Prepare serial dilutions of Cytarabine in DMEM. After the 1-hour incubation, remove the virus inoculum and replace it with fresh DMEM containing the various concentrations of Cytarabine. Include a "no drug" control (virus only) and a "cell" control (no virus, no drug).
-
Overlay: After a further incubation period (e.g., 2 hours), remove the drug-containing medium and overlay the cell monolayers with methylcellulose overlay medium containing the respective concentrations of Cytarabine. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization: After incubation, remove the overlay medium and fix the cells with formaldehyde for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water to remove excess stain.
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque inhibition is calculated using the formula: [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100. The IC50 value is the concentration of Cytarabine that inhibits plaque formation by 50% and can be determined by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.[6]
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to inhibit the virus-induced damage to the host cells.
Materials:
-
HeLa cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock
-
Eagle's Minimum Essential Medium (MEM)
-
Fetal Calf Serum (FCS)
-
Cytarabine stock solution
-
May-Greenwald-Giemsa stain (or other viability stain like MTT)
-
96-well microplates
Protocol:
-
Cell Seeding: Seed HeLa cells into 96-well microplates to form a confluent monolayer.
-
Virus and Drug Addition: Prepare serial dilutions of Cytarabine in MEM with 2% dialyzed FCS. Add a standardized amount of HSV (e.g., 10^1.5 to 10^2.5 TCID50) and the different concentrations of Cytarabine to the wells. Include virus control (no drug) and cell control (no virus, no drug) wells.[3]
-
Incubation: Incubate the plates for 2 days at 36°C in a CO2 incubator.[3]
-
CPE Observation: After incubation, discard the medium, fix the cells with 95% alcohol, and stain with May-Greenwald-Giemsa.[3]
-
Endpoint Determination: Observe the cytopathic effect (e.g., cell rounding, detachment) under a microscope. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that inhibits the CPE in at least one of the duplicate wells.[3] Alternatively, a viability stain like MTT can be used to quantify cell viability, and the IC50 can be calculated as the drug concentration that protects 50% of the cells from virus-induced death.
Viral DNA Synthesis Inhibition Assay
This assay directly measures the effect of the compound on the synthesis of new viral DNA.
Materials:
-
Confluent monolayers of susceptible cells (e.g., Vero or rabbit kidney cells)
-
HSV stock
-
Cytarabine
-
Radiolabeled nucleoside (e.g., [3H]thymidine or [α-32P]dCTP)
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter (for 3H) or phosphorimager (for 32P)
Protocol:
-
Infection and Treatment: Infect confluent cell monolayers with HSV at a high multiplicity of infection (MOI) to ensure synchronous infection. After the adsorption period, add medium containing different concentrations of Cytarabine.
-
Radiolabeling: At a specific time post-infection (when viral DNA synthesis is active, e.g., 4-6 hours), add the radiolabeled nucleoside to the culture medium.
-
DNA Extraction: After a labeling period (e.g., 2-4 hours), wash the cells to remove unincorporated radiolabel. Lyse the cells and precipitate the DNA using cold TCA.
-
Quantification: Collect the precipitated DNA on filters and measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Analysis: Compare the amount of incorporated radioactivity in drug-treated cells to that in untreated, infected cells to determine the percentage of inhibition of viral DNA synthesis. The IC50 is the concentration of Cytarabine that inhibits viral DNA synthesis by 50%.
Signaling Pathways and Experimental Workflows
The primary mechanism of Cytarabine is the direct inhibition of DNA synthesis. However, this action occurs within the complex environment of an HSV-infected cell, which involves the modulation of numerous host cell signaling pathways by the virus.
Mechanism of Action of Cytarabine against HSV
Caption: Mechanism of action of Cytarabine against HSV.
Experimental Workflow for In Vitro Antiviral Testing
Caption: General workflow for in vitro antiviral assays.
Relationship between Cytarabine Action and Host Cell Signaling in HSV Infection
References
- 1. Repurposing Cytarabine for Treating Primary Effusion Lymphoma by Targeting Kaposi’s Sarcoma-Associated Herpesvirus Latent and Lytic Replications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental herpes simplex virus encephalitis: Comparative effects of treatment with cytosine arabinoside and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of the HSV-1 and HSV-2 transcriptomes using DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Cytarabine in Herpesvirus–Infected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal challenge of mice with herpes simplex virus: an experimental model for evaluation of the efficacy of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Cytarabine-d2: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cytarabine-d2, a deuterated analog of the widely used chemotherapeutic agent Cytarabine. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in the field of drug development and research.
Core Data Summary
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| CAS Number | 40632-26-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁D₂N₃O₅ | [2] |
| Molecular Weight | 245.23 g/mol | [2] |
| Synonyms | Cytarabine-5,6-d2, Ara-C-d2, Deuterated Cytarabine | [2] |
Mechanism of Action
This compound, as a stable isotope-labeled analog, is expected to exhibit the same mechanism of action as Cytarabine. Cytarabine is a pyrimidine nucleoside analog that primarily interferes with DNA synthesis.[1][4][5] Once inside the cell, it is converted to its active triphosphate form, Cytarabine triphosphate (ara-CTP).[1][4] Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[1][5] This disruption of DNA replication and repair ultimately induces cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[1]
The metabolic activation and subsequent incorporation into DNA is a critical aspect of Cytarabine's cytotoxic effect. The deuteration in this compound is on the pyrimidine ring and is not expected to interfere with its biological activity, making it an excellent internal standard for pharmacokinetic and metabolic studies of Cytarabine.[2]
Figure 1: Simplified signaling pathway of this compound mechanism of action.
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves a direct hydrogen-deuterium (H/D) exchange on the pyrimidine ring of Cytarabine. This can be achieved under acidic or basic conditions using a deuterium source such as D₂O.
Materials:
-
Cytarabine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %) or Sodium deuteroxide (NaOD in D₂O, 40 wt. %)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
High-resolution mass spectrometer (HRMS)
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Cytarabine (1 eq) in D₂O.
-
Acid or Base Addition: To facilitate the H/D exchange, add a catalytic amount of DCl or NaOD to the solution.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the signals corresponding to the protons at positions 5 and 6 of the pyrimidine ring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with an appropriate acid or base (e.g., if DCl was used, neutralize with NaOD, and vice versa).
-
Purification: Remove the D₂O under reduced pressure using a rotary evaporator. The residue can be further purified by recrystallization from a mixture of D₂O and ethanol to yield this compound.
-
Characterization: Confirm the structure and isotopic purity of the final product using HRMS and ¹H and ¹³C NMR spectroscopy.
Figure 2: Experimental workflow for the synthesis of this compound.
Analytical Protocol: Quantification of Cytarabine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a method for the accurate quantification of Cytarabine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound serving as the internal standard.
Materials and Reagents:
-
Human plasma (K₂EDTA as anticoagulant)
-
Cytarabine analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Cytarabine and this compound in methanol.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the Cytarabine stock solution into blank human plasma.
-
Prepare a working solution of the internal standard (this compound) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of the internal standard working solution (containing this compound) in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Cytarabine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Cytarabine: Monitor the appropriate precursor to product ion transition (e.g., m/z 244.1 -> 112.1).
-
This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 246.1 -> 114.1).
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Cytarabine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of Cytarabine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Figure 3: Logical workflow for the bioanalytical method using this compound.
References
The Genesis of a Leukemia Lifeline: An In-depth Technical Guide to the Discovery and History of Cytarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, also known as cytosine arabinoside (ara-C), stands as a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML). For over five decades, this nucleoside analog has been a critical component of chemotherapy regimens, saving countless lives. This technical guide delves into the discovery, history, and core scientific principles of Cytarabine, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its journey from a marine sponge to a frontline cancer therapeutic, detail its mechanism of action, present key experimental data, and outline the protocols that paved the way for its clinical use.
From Sea to Synthesis: The Discovery and Early Development of Cytarabine
The story of Cytarabine begins not in a laboratory, but in the Caribbean Sea. In the early 1950s, scientists exploring the marine sponge Cryptotethya crypta (now known as Tectitethya crypta) discovered novel nucleosides containing the sugar arabinose instead of the usual ribose or deoxyribose.[1][2] These "spongonucleosides," including spongothymidine and spongouridine, sparked interest in their potential as antimetabolites that could interfere with nucleic acid synthesis.[3]
This natural discovery laid the groundwork for the chemical synthesis of Cytarabine (1-β-D-arabinofuranosylcytosine) in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley.[1] The key structural difference in Cytarabine is the presence of an arabinose sugar in place of deoxyribose, a modification that is central to its cytotoxic activity.[4] Following its synthesis, Cytarabine was patented in 1960 and, after extensive preclinical and clinical investigation, received approval from the United States Food and Drug Administration (FDA) in June 1969 for the treatment of leukemia.[1][5][6]
Mechanism of Action: A Trojan Horse in DNA Synthesis
Cytarabine exerts its antineoplastic effects by masquerading as a natural building block of DNA. As a pyrimidine nucleoside analog, it is structurally similar to deoxycytidine, allowing it to be transported into cells and undergo a series of enzymatic conversions to become a potent inhibitor of DNA synthesis.[2][4]
Cellular Uptake and Activation
The journey of Cytarabine into the cell and to its active form is a critical determinant of its efficacy.
Caption: Cellular uptake and activation pathway of Cytarabine.
Once inside the cell, primarily via the human equilibrative nucleoside transporter 1 (hENT1), Cytarabine is sequentially phosphorylated by a series of kinases.[1] The initial and rate-limiting step is the conversion to Cytarabine monophosphate (Ara-CMP) by deoxycytidine kinase (dCK).[7][8] Subsequently, cytidylate kinase (CMPK1) adds a second phosphate group to form Cytarabine diphosphate (Ara-CDP), and finally, nucleoside diphosphate kinases (NDPKs) generate the active triphosphate form, Cytarabine triphosphate (Ara-CTP).[7]
Inhibition of DNA Polymerase and Chain Termination
The active metabolite, Ara-CTP, is the key effector of Cytarabine's cytotoxicity. It primarily acts by inhibiting DNA polymerase, the enzyme responsible for DNA replication.[4] Ara-CTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand.[2] Once incorporated, the arabinose sugar moiety of Cytarabine, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that prevents the formation of the next phosphodiester bond, effectively terminating DNA chain elongation.[2][4] This leads to a halt in DNA synthesis, particularly during the S phase of the cell cycle, making rapidly dividing cancer cells highly susceptible to its effects.[2]
Induction of DNA Damage and Cell Death
The incorporation of Ara-CTP into DNA not only terminates chain elongation but also creates abnormal DNA structures that can trigger DNA damage response pathways.[4] This can overwhelm the cell's DNA repair machinery, leading to the accumulation of DNA strand breaks and ultimately inducing apoptosis (programmed cell death).[6]
Caption: A typical experimental workflow for evaluating Cytarabine's effects in vitro.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Cytarabine.
Table 1: Preclinical Cytotoxicity of Cytarabine (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (hours) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 14,240 | 24 | [9] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~90 | 72 | [3] |
| Jurkat | Acute T-cell Leukemia | ~159.7 | 72 | [3] |
| KG-1 | Acute Myelogenous Leukemia | 18,210 | 24 | [9] |
| THP-1 | Acute Monocytic Leukemia | 23,200 | 24 | [9] |
| Raji | Burkitt's Lymphoma | 16 | 72 | [10] |
| ML-1 | Myeloblastic Leukemia | Not specified | 72 | [10] |
Table 2: Clinical Efficacy of Cytarabine in Acute Myeloid Leukemia (AML)
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Partial Remission (PR) Rate | Reference |
| "7+3" (Cytarabine + Anthracycline) | Adults < 60 years | 60% - 80% | Not specified | [11] |
| "7+3" (Cytarabine + Anthracycline) | Older Adults | 33% - 60% | Not specified | [11] |
| High-Dose Cytarabine | Core Binding Factor AML | 78% (at 5 years) | Not specified | [12] |
| Standard-Dose Cytarabine | Core Binding Factor AML | 16% (at 5 years) | Not specified | [12] |
| Low-Dose Cytarabine | Elderly AML (unfit for intensive chemo) | 20% | 30% | [13] |
| Low-Dose Cytarabine | Elderly AML (≥ 70 years) | 7% | Not specified | [14] |
Table 3: Pharmacokinetic Properties of Cytarabine
| Parameter | Value | Conditions | Reference |
| Plasma Half-Life (Initial Phase) | 7 - 20 minutes | Intravenous administration | [15] |
| Plasma Half-Life (Terminal Phase) | 1 - 3 hours | Intravenous administration | [15][16] |
| Total Body Clearance | 1.7 - 2.9 L/kg/h | High-dose intravenous infusion | [17] |
| Volume of Distribution | 0.44 - 0.86 L/kg | High-dose intravenous infusion | [17] |
| Cerebrospinal Fluid (CSF) Levels | 10-15% of plasma concentrations | High-dose intravenous infusion | [17] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Cytarabine.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of Cytarabine on leukemia cells by measuring cell viability.
Materials:
-
Human leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Cytarabine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.[5]
-
Drug Treatment: After allowing the cells to attach overnight (for adherent lines) or acclimate, treat the cells with various concentrations of Cytarabine (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5][18] Include untreated control wells.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[4][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of Cytarabine that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To assess the effect of Cytarabine on the cell cycle distribution of leukemia cells.
Materials:
-
Human leukemia cell line (e.g., U937, CH12)
-
Cytarabine stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture leukemia cells and treat them with the desired concentrations of Cytarabine for a specific time period (e.g., 24 hours).[19]
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation, wash with PBS, and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).[19]
-
RNA Digestion: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes to degrade cellular RNA, which would otherwise be stained by PI.[20]
-
DNA Staining: Add the PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA.[20]
-
Data Interpretation: The resulting data will be a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the changes in the percentage of cells in each phase in response to Cytarabine treatment.[21]
Conclusion
From its origins in a marine sponge to its synthesis and subsequent development as a cornerstone of leukemia therapy, Cytarabine exemplifies the power of natural product discovery and rational drug design. Its mechanism as a nucleoside analog that disrupts DNA synthesis has been extensively characterized, and its clinical efficacy, particularly in combination regimens, is well-established. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of Cytarabine, offering a valuable resource for the next generation of researchers and drug developers seeking to build upon this remarkable legacy in the ongoing fight against cancer.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Oral cytarabine ocfosfate in acute myeloid leukemia and non-Hodgkin's lymphoma--phase I/II studies and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell viability determination [bio-protocol.org]
- 5. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Role of low dose cytarabine in elderly patients with acute myeloid leukemia: An experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with Low-Dose Cytarabine in Elderly Patients (Age 70 Years or Older) with Acute Myeloid Leukemia: A Single Institution Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imcr.uzh.ch [imcr.uzh.ch]
- 16. Translesion synthesis DNA polymerases η, ι, and ν promote mutagenic replication through the anticancer nucleoside cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. haematologica.org [haematologica.org]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Cytarabine in Human Plasma by LC-MS/MS Using Cytarabine-d2 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Cytarabine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Cytarabine-d2, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1] The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and validation parameters. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical research settings.
Introduction
Cytarabine (ara-C) is a pyrimidine nucleoside analog widely used as a chemotherapeutic agent in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and lymphomas.[1] Monitoring the plasma concentration of Cytarabine is crucial for optimizing therapeutic efficacy and minimizing toxicity. However, the quantitative determination of Cytarabine in biological matrices is challenging due to its polarity, in-vitro instability, and the presence of endogenous isobaric interferences like cytidine.[2][3][4]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred method for quantitative LC-MS/MS analysis. This compound has nearly identical physicochemical properties to Cytarabine, ensuring it co-elutes and experiences similar ionization effects, thus providing the most accurate correction for analytical variability.[1] This application note details a robust and reliable LC-MS/MS method for the quantification of Cytarabine in human plasma, utilizing this compound as the internal standard.
Cytarabine Metabolism
Cytarabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, Ara-CTP. This process is initiated by deoxycytidine kinase (dCK). Ara-CTP then competes with the natural substrate dCTP for incorporation into DNA, leading to the inhibition of DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells. The primary inactivation pathway for Cytarabine is deamination by cytidine deaminase (CDA) to the non-toxic metabolite, uracil arabinoside (Ara-U).
Figure 1: Simplified metabolic pathway of Cytarabine.
Experimental Protocol
Materials and Reagents
-
Cytarabine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
Stock and Working Solutions
-
Cytarabine Stock Solution (1 mg/mL): Accurately weigh and dissolve Cytarabine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Cytarabine Working Solutions: Prepare a series of working solutions by serially diluting the Cytarabine stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
The following protocol is based on a protein precipitation method, which is a common and effective technique for extracting Cytarabine from plasma.[3]
Figure 2: Workflow for plasma sample preparation.
Detailed Steps:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the samples briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography
| Parameter | Value |
| HPLC System | UHPLC System |
| Column | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
Mass Spectrometry
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The most common fragmentation for Cytarabine involves the loss of the sugar moiety. For this compound, the precursor ion will be shifted by +2 m/z.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cytarabine | 244.1 | 112.1 | 15 |
| This compound (IS) | 246.1 | 114.1 | 15 |
Note: Collision energy should be optimized for the specific instrument being used.
Quantitative Data Summary
The following table summarizes typical validation parameters for a Cytarabine LC-MS/MS assay using a deuterated internal standard. The data is compiled from representative methods and should be confirmed through in-house validation.[3][5]
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Compensated by Internal Standard |
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of Cytarabine in human plasma. The detailed protocol for sample preparation and the optimized instrumental parameters allow for accurate and precise measurements, making this method highly suitable for clinical research applications such as pharmacokinetic profiling and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality in complex biological samples.
References
Quantitative Analysis of Cytarabine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Cytarabine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, specifically deuterated Cytarabine, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and clinical trial monitoring. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data.
Introduction
Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] As an antimetabolite, Cytarabine interferes with DNA synthesis, primarily by inhibiting DNA polymerase after its intracellular conversion to the active triphosphate form (Ara-CTP).[1][2] Given its critical role and narrow therapeutic index, precise monitoring of Cytarabine concentrations in plasma is essential for optimizing dosing regimens and minimizing toxicity.
This application note describes a robust LC-MS/MS method for the quantification of Cytarabine in human plasma. The use of a deuterated internal standard is the gold standard in bioanalysis as it closely mimics the analyte during sample extraction and ionization, thereby correcting for matrix effects and improving data reliability.[3]
Signaling Pathway and Mechanism of Action
Cytarabine exerts its cytotoxic effects by disrupting DNA replication. After being transported into the cell, it is phosphorylated to its active form, Ara-CTP. Ara-CTP then competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. The incorporation of Ara-CTP ultimately leads to the termination of DNA chain elongation and induces cell death, particularly in rapidly dividing cancer cells.[1][4]
Caption: Cytarabine's metabolic activation and mechanism of action.
Experimental Protocol
This protocol is a synthesized methodology based on established and validated LC-MS/MS assays for Cytarabine.[5][6][7]
Materials and Reagents
-
Cytarabine reference standard
-
Deuterated Cytarabine (e.g., Cytarabine-d4) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2EDTA)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
Liquid Chromatography System: UHPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Cytarabine and deuterated Cytarabine in methanol.
-
Working Standard Solutions: Serially dilute the Cytarabine stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the deuterated Cytarabine stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 150 µL of the internal standard working solution (containing 100 ng/mL deuterated Cytarabine in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[8][9] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cytarabine: m/z 244.1 → 112.1 Deuterated Cytarabine (d4): m/z 248.1 → 116.1 (example, adjust based on specific deuteration) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on data from similar validated assays.[5][6][7][8][9]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL[8][9] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[8][9] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low (LQC) | 1.5 | < 15%[7][8] | < 15%[7][8] | ±15%[7][8] |
| Medium (MQC) | 200 | < 15%[7][8] | < 15%[7][8] | ±15%[7][8] |
| High (HQC) | 400 | < 15%[7][8] | < 15%[7][8] | ±15%[7][8] |
Table 3: Stability
| Condition | Stability |
| Autosampler (4°C) | At least 24 hours |
| Freeze-Thaw Cycles (from -80°C) | Stable for at least 3 cycles |
| Long-term Storage (-80°C) | To be determined (typically ≥ 30 days) |
Data Analysis
Quantification is performed by calculating the peak area ratio of Cytarabine to the deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios of the standards against their nominal concentrations using a weighted (1/x²) linear regression. The concentrations of Cytarabine in QC and unknown samples are then determined from this calibration curve.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Cytarabine in human plasma. The simple protein precipitation extraction and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The use of a deuterated internal standard ensures the accuracy and precision required for pharmacokinetic and bioequivalence studies, contributing to the safe and effective use of Cytarabine in cancer therapy.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers [mdpi.com]
- 5. eurofins.com [eurofins.com]
- 6. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Cytarabine-d2 in Pharmacokinetic Studies of Cytarabine (Ara-C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma. As a pyrimidine nucleoside analog, its efficacy is highly dependent on its pharmacokinetic profile, which can exhibit significant inter-individual variability. To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Ara-C, robust bioanalytical methods are essential. The use of stable isotope-labeled internal standards, such as Cytarabine-d2, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the gold standard for quantitative accuracy and precision in pharmacokinetic studies.
This application note details the use of deuterated cytarabine as an internal standard for the sensitive and specific quantification of Ara-C in plasma. It provides comprehensive experimental protocols and summarizes key pharmacokinetic data to guide researchers in the design and execution of their studies.
Mechanism of Action of Cytarabine (Ara-C)
Cytarabine is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is transported into the cell by nucleoside transporters and is then phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (Ara-CMP). Subsequent phosphorylations by other kinases lead to the formation of the active triphosphate metabolite, Ara-CTP. Ara-CTP is a potent inhibitor of DNA polymerase, and its incorporation into the growing DNA strand leads to chain termination and the induction of apoptosis in rapidly dividing cancer cells. The primary route of Ara-C inactivation is deamination by cytidine deaminase (CDA) to the non-toxic metabolite, uracil arabinoside (Ara-U).
Pharmacokinetic Parameters of Cytarabine
The pharmacokinetic profile of Cytarabine is characterized by rapid clearance and a short half-life, necessitating continuous infusion or frequent administration to maintain therapeutic concentrations. The following table summarizes key pharmacokinetic parameters of Ara-C from a study in patients with acute myeloid leukemia.
| Parameter | Value | Unit |
| Clearance (CL) | 134 (± 71) | L/h/m² |
| Steady-State Concentration (Css) | 0.30 (± 0.13) | µM |
| Volume of Distribution (Vd) | 0.44 - 0.86 | L/kg |
| Terminal Half-life (t½) | 7.8 - 12.6 | minutes |
Note: The data presented in this table is for illustrative purposes and is derived from a study that may not have utilized a deuterated internal standard. The values represent the mean (± standard deviation) or a range.
Experimental Protocols
Bioanalytical Method for Cytarabine Quantification in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol describes a sensitive and specific method for the quantification of Cytarabine in human plasma using a stable isotope-labeled internal standard (e.g., this compound or ¹³C₃-Cytarabine) and LC-MS/MS.
1. Materials and Reagents
-
Cytarabine (Ara-C) reference standard
-
This compound (or other stable isotope-labeled Cytarabine) internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and filtered
-
96-well protein precipitation plates
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cytarabine and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the Cytarabine stock solution with a 50:50 mixture of ACN and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of ACN and water.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 96-well protein precipitation plate, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 200 µL of the internal standard working solution (100 ng/mL in ACN) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | |
| Cytarabine | m/z 244.1 → 112.1 |
| This compound | m/z 246.1 → 114.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific MRM transitions for this compound may vary depending on the position of the deuterium labels. The provided transition is a hypothetical example. Researchers should determine the actual transition for their specific internal standard.
5. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte should be stable under various storage and handling conditions |
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Cytarabine using the described bioanalytical method.
Conclusion
The use of this compound or other stable isotope-labeled analogs as internal standards in LC-MS/MS assays provides a highly reliable and accurate method for the quantification of Cytarabine in biological matrices. This approach is crucial for elucidating the pharmacokinetic properties of Ara-C, which can help in optimizing dosing regimens and improving therapeutic outcomes for patients with hematological malignancies. The detailed protocols and information provided in this application note serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of Cytarabine and related compounds.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Determination of Cytarabine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytarabine (Ara-C) is a potent antimetabolite chemotherapy agent widely used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and lymphoma.[1] Monitoring plasma concentrations of cytarabine is crucial for optimizing therapeutic efficacy and minimizing toxicity. However, the quantitative analysis of cytarabine in human plasma presents analytical challenges due to its instability in biological matrices and the presence of the endogenous isobaric compound, cytidine.[2][3] Cytarabine is rapidly metabolized in vivo and ex vivo by cytidine deaminase (CDA) to its inactive metabolite, uracil-arabinoside (Ara-U).[2][4] This application note details a highly selective and sensitive LC-MS/MS method for the reliable quantification of cytarabine in human plasma. The protocol incorporates sample stabilization, efficient extraction, and rapid chromatographic separation.
Key Challenges in Cytarabine Bioanalysis:
-
In Vitro Instability: Rapid enzymatic conversion of cytarabine to Ara-U by CDA in blood and plasma can lead to underestimation of its concentration.[2][3]
-
Endogenous Interference: The presence of isobaric cytidine, which shares the same precursor and fragment ions as cytarabine (m/z 244 > 112), necessitates effective chromatographic separation.[2]
-
Polarity: The high polarity of cytarabine can make it challenging to achieve adequate retention on conventional reversed-phase columns.[2]
Experimental Protocols
This section provides detailed methodologies for sample handling, preparation, and analysis.
Blood Collection and Plasma Preparation
To ensure the stability of cytarabine, it is imperative to inhibit CDA activity immediately upon blood collection.
-
Anticoagulant: Use K2-EDTA as the anticoagulant.
-
Stabilizing Agent: Collect whole blood samples in tubes containing the CDA inhibitor, tetrahydrouridine (THU).[2][3][5] The final concentration of THU in the blood should be approximately 40 µg/mL.[2]
-
Plasma Separation: Within 60 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Immediately transfer the resulting plasma to clearly labeled polypropylene tubes and store frozen at -70°C or lower until analysis.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes cation-exchange SPE for efficient extraction of cytarabine from plasma.[2][3][5]
Materials:
-
Human plasma samples (stabilized with THU)
-
Internal Standard (IS) working solution (e.g., Cladribine or stable isotope-labeled Cytarabine like Ara-C ¹³C₃).[1][6][7]
-
Cation-exchange SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Purified water (18.2 MΩ·cm)
Procedure:
-
Thawing: Thaw plasma samples and the internal standard solution at room temperature.
-
Spiking: To a 50 µL aliquot of human plasma, add the internal standard.[2]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of purified water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonia in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
This method employs a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3][6][7]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | UHPLC/HPLC System |
| Column | High Strength Silica T3 (100 x 2.1 mm, 1.8 µm)[2][3][5] or Synergi Hydro-RP (150 x 2.0 mm, 4 µm)[6][7] |
| Mobile Phase A | 2 mM Ammonium acetate with 0.5% formic acid in water[6][7] |
| Mobile Phase B | Acetonitrile[6][7] |
| Flow Rate | 0.5 mL/min[6][7] |
| Injection Volume | 10 µL[6][7] |
| Column Temperature | 40°C |
| Run Time | 5-6 minutes[2][6][7] |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode[1][2] |
| MRM Transitions | Cytarabine: m/z 244 > 112[2], 242 > 109 (Negative Mode)[1] Ara-U: m/z 322 > 97 (Negative Mode)[1] |
| Internal Standard | Dependent on IS used (e.g., Cladribine)[6][7] |
Data Presentation: Method Validation Summary
The following tables summarize the quantitative performance of published LC-MS/MS methods for cytarabine in human plasma.
Table 1: Linearity and Sensitivity
| Method Reference | Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Hilhorst et al.[2][3][5] | Cytarabine | 0.500 - 500 | 0.500 |
| Demers et al.[4] | Cytarabine | 1 - 500 | 1 |
| Demers et al.[4] | Ara-U | 250 - 7500 | 250 |
| Büttner et al.[6][7] | Cytarabine | 20 - 2500 | 20 |
| Eurofins[1] | Cytarabine | 50 - 5000 | 50 |
| Eurofins[1] | Ara-U | 50 - 5000 | 50 |
Table 2: Precision and Accuracy
| Method Reference | Precision (%RSD) | Accuracy (%Bias or %RE) |
| Hilhorst et al.[2][3][5] | Intra- and Inter-day < 15% | Well below 15% |
| Büttner et al.[6][7] | Intra- and Inter-day < 15% | Within ±15% |
| Eurofins[1] | Intra- and Inter-day < 12.47% | Within 13.12% |
Visualizations
The following diagrams illustrate the key workflows of the analytical method.
Caption: Blood sample handling and plasma preparation workflow.
References
- 1. eurofins.com [eurofins.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UHPLC Separation of Cytarabine from Endogenous Compounds in Human Plasma
Abstract
This application note presents a robust and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with tandem mass spectrometry (MS/MS) for the quantitative analysis of cytarabine in human plasma. The method is specifically designed to achieve baseline separation of cytarabine from its isobaric endogenous interference, cytidine, as well as other potentially interfering nucleosides like uridine. This is accomplished using a Waters Acquity UPLC HSS T3 column, ensuring accurate and reliable quantification crucial for pharmacokinetic studies and therapeutic drug monitoring. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters, providing researchers, scientists, and drug development professionals with a comprehensive guide for implementation.
Introduction
Cytarabine, a pyrimidine nucleoside analog, is a cornerstone of chemotherapy for acute myeloid leukemia (AML) and other hematological malignancies. Accurate measurement of its concentration in plasma is vital for optimizing therapeutic regimens and minimizing toxicity. A significant analytical challenge in cytarabine bioanalysis is its separation from endogenous compounds, particularly the structurally similar and isobaric nucleoside, cytidine.[1][2][3] Co-elution of these compounds can lead to inaccurate quantification and flawed pharmacokinetic and pharmacodynamic (PK/PD) modeling.
This application note describes a validated UHPLC-MS/MS method that effectively resolves cytarabine from cytidine and uridine. The use of a High Strength Silica (HSS) T3 stationary phase provides a balanced retention for polar and non-polar analytes, making it ideal for this application. The method employs a stable isotope-labeled internal standard, [¹³C, ¹⁵N₂]-cytarabine, to ensure the highest level of accuracy and precision by correcting for matrix effects and variability in sample processing.[4]
Experimental Protocols
Materials and Reagents
-
Standards: Cytarabine, [¹³C, ¹⁵N₂]-cytarabine, Cytidine, Uridine (analytical grade)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Sample Preparation: Human plasma (K₂EDTA), Cation-exchange solid-phase extraction (SPE) cartridges, Tetrahydrouridine (THU) for sample stabilization.[1][2][3]
Instrumentation
-
UHPLC System: Waters ACQUITY UPLC System or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Waters ACQUITY UPLC HSS T3 Column (100 x 2.1 mm, 1.8 µm)[1][2][3]
Sample Preparation
-
Stabilization: Immediately after collection, stabilize whole blood samples with tetrahydrouridine (THU) to prevent the deamination of cytarabine by cytidine deaminase.[1][2][3]
-
Plasma Separation: Centrifuge the stabilized whole blood to obtain plasma.
-
Protein Precipitation & SPE:
-
To 100 µL of plasma, add an appropriate volume of the internal standard solution ([¹³C, ¹⁵N₂]-cytarabine).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned cation-exchange SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for UHPLC-MS/MS analysis.
-
UHPLC Method
-
Column: Waters ACQUITY UPLC HSS T3, 100 Å, 1.8 µm, 2.1 mm X 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
Time (min) %A %B 0.0 98 2 2.5 98 2 3.0 10 90 4.0 10 90 4.1 98 2 | 5.0 | 98 | 2 |
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cytarabine 244.1 112.1 | [¹³C, ¹⁵N₂]-cytarabine | 247.1 | 115.1 |
-
MS Parameters (Representative):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Note: Compound-specific parameters such as cone voltage and collision energy should be optimized for the specific instrument used.
-
Data Presentation
The UHPLC method described provides excellent separation of cytarabine from endogenous nucleosides. The following table summarizes the expected retention times and key performance characteristics of the method.
| Compound | Retention Time (min) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Cytarabine | ~2.1 | 0.5 - 500 | < 15% | ± 15% |
| Cytidine | ~1.8 | - | - | - |
| Uridine | ~1.5 | - | - | - |
| [¹³C, ¹⁵N₂]-cytarabine | ~2.1 | - | - | - |
| (Data adapted from published literature; actual values may vary depending on the specific UHPLC system and conditions.)[1][2][3] |
Mandatory Visualization
Caption: Experimental workflow for cytarabine analysis.
Caption: Principle of chromatographic separation.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of cytarabine in human plasma. The chromatographic separation on a Waters Acquity UPLC HSS T3 column successfully resolves cytarabine from the critical endogenous interference, cytidine, ensuring accurate results. The use of a stable isotope-labeled internal standard further enhances the robustness of the assay. This method is well-suited for high-throughput analysis in clinical and research settings, facilitating precise pharmacokinetic profiling and therapeutic drug management of cytarabine.
References
Application Notes and Protocols for Cytarabine Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C), a pyrimidine nucleoside analog, is a cornerstone of chemotherapy regimens for hematological malignancies, particularly acute myeloid leukemia (AML). Therapeutic drug monitoring of cytarabine is crucial for optimizing treatment efficacy and minimizing toxicity. However, the quantitative determination of cytarabine in biological matrices presents analytical challenges due to its instability in vitro and the presence of endogenous interfering substances.[1] This document provides detailed application notes and protocols for the sample preparation and analysis of cytarabine in biological fluids, focusing on protein precipitation and solid-phase extraction techniques coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A critical consideration in cytarabine analysis is its rapid degradation by cytidine deaminase into the inactive metabolite, uracil-arabinoside.[2][3] To ensure accurate quantification, it is imperative to stabilize blood samples immediately upon collection. This is typically achieved by using a cytidine deaminase inhibitor, such as tetrahydrouridine.[1][4][5] Studies have shown that in the presence of tetrahydrouridine, cytarabine remains sufficiently stable under various storage and processing conditions.[1][4]
Section 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis. It involves the addition of an organic solvent or an acid to a biological sample to denature and precipitate proteins, which are then removed by centrifugation. For cytarabine analysis, acetonitrile is a commonly used precipitant.[6]
Experimental Protocol: Protein Precipitation with Acetonitrile
This protocol is adapted from a method for the simultaneous determination of clofarabine and cytarabine in human plasma.[6]
1. Sample Collection and Stabilization:
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA) and a cytidine deaminase inhibitor like tetrahydrouridine.[1][7]
-
Centrifuge the blood sample to separate the plasma.
-
Store plasma samples at -70°C until analysis.[7]
2. Reagent Preparation:
-
Precipitation Solvent: Acetonitrile.
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., Cladribine[6] or Ara-C ¹³C₃[8]) in an appropriate solvent. Further dilute the stock solution to the desired working concentration.
3. Precipitation Procedure:
-
Thaw the plasma samples at room temperature.[9]
-
Vortex the plasma sample to ensure homogeneity.[9]
-
In a microcentrifuge tube, add 50 µL of the internal standard solution to 100 µL of the plasma sample.[9]
-
Add 250 µL of acetonitrile to the plasma-IS mixture.[9]
-
Vortex the mixture vigorously for a few seconds to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the mixture at high speed (e.g., 14,800 rpm) for 2 minutes to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.[9]
4. LC-MS/MS Analysis:
Workflow for Protein Precipitation
Caption: Protein Precipitation Workflow for Cytarabine Analysis.
Quantitative Data Summary for Protein Precipitation Methods
| Parameter | Cytarabine | Reference |
| Linearity Range | 20 - 2500 ng/mL | [6] |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Accuracy (%RE) | within ±15% | [6] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [8] |
| Extraction Recovery | ~80% | [7] |
Section 2: Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation, leading to reduced matrix effects and improved sensitivity.[5] Cation-exchange SPE is particularly effective for extracting polar compounds like cytarabine from biological matrices.[1][4][5]
Experimental Protocol: Cation-Exchange Solid-Phase Extraction
This protocol is based on a validated LC-MS/MS method for the determination of cytarabine in human plasma.[1][4][5]
1. Sample Collection and Stabilization:
-
Follow the same procedure as described in the Protein Precipitation section to obtain stabilized plasma.
2. Reagent Preparation:
-
SPE Cartridge: Cation-exchange SPE cartridge.
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Water or an appropriate buffer.
-
Washing Solvent: A solvent mixture designed to remove interferences without eluting the analyte (e.g., a mixture of organic solvent and buffer).
-
Elution Solvent: A solvent mixture designed to elute the analyte from the SPE sorbent (e.g., a mixture containing a high concentration of organic solvent and a pH modifier).
-
Internal Standard (IS) Solution: Prepare as described previously.
3. SPE Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Mix 50 µL of plasma with the internal standard. Load the mixture onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the washing solvent to remove unretained interferences.
-
Elution: Elute the cytarabine and internal standard from the cartridge with 1 mL of the elution solvent into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow for Cytarabine Analysis.
Quantitative Data Summary for Solid-Phase Extraction Methods
| Parameter | Cytarabine | Reference |
| Linearity Range | 0.500 - 500 ng/mL | [1][4] |
| Intra-day Precision (%RSD) | < 15% | [1][4] |
| Inter-day Precision (%RSD) | < 15% | [1][4] |
| Accuracy (%Bias) | well below 15% | [1][4] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | [1][4] |
| Extraction Recovery | High | [5] |
Analytical Method: LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of cytarabine due to its high sensitivity and selectivity.[1][4][5][10]
Typical LC-MS/MS Parameters
-
Chromatographic Column: A high-strength silica T3 column (e.g., 100 × 2.1 mm, 1.8 µm) is suitable for achieving adequate separation of cytarabine from endogenous compounds like cytidine.[1][4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[6][10]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.[1][4][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.
Conclusion
The choice of sample preparation method for cytarabine analysis depends on the specific requirements of the study, such as the desired sensitivity and the available resources. Protein precipitation offers a simple and rapid approach, while solid-phase extraction provides cleaner samples and lower limits of quantification.[5] Regardless of the chosen method, immediate stabilization of blood samples with a cytidine deaminase inhibitor is paramount for obtaining accurate and reliable results. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the bioanalysis of cytarabine.
References
- 1. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Slower degradation rate of cytarabine in blood samples from acute myeloid leukemia by comparison with control samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurofins.com [eurofins.com]
- 9. a protein precipitation extraction method [protocols.io]
- 10. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry for the Quantitative Analysis of Cytarabine-d2: An Application Note and Protocol
Abstract
This application note presents a detailed protocol for the quantitative analysis of Cytarabine, a crucial chemotherapeutic agent, in biological matrices using high-resolution mass spectrometry (HRMS). The method employs Cytarabine-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, liquid chromatography (LC) separation, and HRMS detection using an Orbitrap-based mass spectrometer. This method is tailored for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for Cytarabine quantification.
Introduction
Cytarabine, also known as cytosine arabinoside (ara-C), is a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and lymphomas. Therapeutic drug monitoring of Cytarabine is critical for optimizing dosage regimens and minimizing toxicity. However, the quantitative determination of Cytarabine in biological fluids presents analytical challenges due to its inherent instability in plasma and the presence of endogenous isobaric interferences, such as cytidine.[1][2]
High-resolution mass spectrometry offers significant advantages over traditional triple quadrupole mass spectrometry for this application. The high resolving power of HRMS instruments, such as the Orbitrap, allows for the precise mass measurement of precursor and fragment ions, enabling highly selective detection and differentiation from background interferences. This leads to improved signal-to-noise ratios and enhanced confidence in analytical results.
The use of a stable isotope-labeled internal standard, this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.[3] This application note provides a comprehensive protocol for the LC-HRMS based quantification of Cytarabine using this compound, suitable for pharmacokinetic studies and clinical research.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is recommended for the extraction of Cytarabine and this compound from plasma samples.
Materials:
-
Human plasma (or other relevant biological matrix)
-
Cytarabine analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare stock solutions of Cytarabine and this compound in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with appropriate volumes of the Cytarabine stock solution.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, 5-95% B in 3.5 min, 95% B for 1 min, 95-5% B in 0.1 min, 5% B for 1.9 min |
High-Resolution Mass Spectrometry (HRMS)
Instrumentation:
-
Orbitrap-based high-resolution mass spectrometer (e.g., Q Exactive™ series).
HRMS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Scan Mode | Full MS / dd-MS2 (TopN) or PRM |
| Full MS Resolution | 70,000 |
| dd-MS2/PRM Resolution | 35,000 |
| AGC Target | 1e6 |
| Maximum IT | 100 ms |
| Collision Energy (HCD) | 20, 30, 40 (stepped) |
Analyte and Internal Standard Mass Information:
| Compound | Formula | Exact Mass (M+H)+ | Monitored Ions (m/z) |
| Cytarabine | C₉H₁₃N₃O₅ | 244.0933 | 244.0933, 112.0504 |
| This compound | C₉H₁₁D₂N₃O₅ | 246.1059 | 246.1059, 114.0629 |
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and assessing its linearity, accuracy, and precision.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Cytarabine | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway (Illustrative)
As Cytarabine is a cytotoxic drug that primarily acts by inhibiting DNA synthesis, a detailed signaling pathway diagram is less relevant than the analytical workflow. The mechanism of action is direct incorporation into DNA.
Conclusion
This application note provides a robust and reliable LC-HRMS method for the quantitative analysis of Cytarabine in biological matrices using this compound as an internal standard. The high resolution and mass accuracy of the Orbitrap mass spectrometer provide excellent selectivity and sensitivity, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies. The detailed protocol and performance characteristics presented herein can be readily adopted by laboratories involved in drug development and clinical research.
References
Application Notes and Protocols for Ion-Pairing Liquid Chromatography in Hydrophilic Drug Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ion-pairing liquid chromatography (IPC) is a powerful retention mechanism within reversed-phase liquid chromatography (RP-LC) that enables the analysis of hydrophilic and ionic compounds.[1][2] These compounds, which include many pharmaceutical drugs and their metabolites, are often poorly retained on conventional RP-LC columns. IPC addresses this challenge by introducing an ion-pairing reagent into the mobile phase. This reagent, an amphiphilic molecule with a charged head and a hydrophobic tail, interacts with the charged analyte to form a neutral ion-pair complex.[3] This complex exhibits increased hydrophobicity, leading to enhanced retention on the nonpolar stationary phase.[1] This technique is particularly valuable for the separation of polar organic acids, bases, and zwitterions.[1]
While effective, traditional IPC has limitations, especially when coupled with mass spectrometry (MS), as many ion-pairing reagents are non-volatile and can cause ion suppression and contaminate the MS source.[4][5][6] To address these challenges, alternative approaches have been developed, such as using volatile ion-pairing reagents or adding the reagent to the sample instead of the mobile phase.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) also presents a viable alternative for separating polar compounds, often without the need for ion-pairing reagents.[4][8][9]
These application notes provide an overview of the principles of ion-pairing chromatography, detailed experimental protocols, and quantitative data for the analysis of hydrophilic drugs.
Principles of Ion-Pairing Chromatography
The primary mechanism in ion-pairing chromatography involves the formation of a neutral ion-pair between the target analyte and an ion-pairing reagent of opposite charge. This process can be understood through two main models:
-
The Ion-Pairing Model: In this model, the analyte and the ion-pairing reagent form a neutral complex in the mobile phase. This complex then partitions onto the hydrophobic stationary phase.[1]
-
The Dynamic Ion-Exchange Model: This model suggests that the hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The charged analyte is then retained on this surface.[10]
In practice, the retention mechanism is likely a combination of both models. The selection of the ion-pairing reagent is critical and depends on the charge of the analyte. For anionic analytes, a cationic ion-pairing reagent (e.g., tetrabutylammonium) is used, while for cationic analytes, an anionic ion-pairing reagent (e.g., alkyl sulfonates) is employed.[11][12]
Experimental Protocols
Protocol 1: General Method Development for Ion-Pairing Reversed-Phase Chromatography
This protocol outlines a general workflow for developing an ion-pairing reversed-phase chromatography (IP-RPLC) method for the analysis of hydrophilic drugs.
Objective: To achieve adequate retention and separation of a hydrophilic drug from impurities and matrix components.
Materials:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a UV or MS detector.
-
Reversed-phase column (e.g., C18, C8).
-
HPLC-grade water, acetonitrile, and methanol.
-
Ion-pairing reagent (e.g., sodium pentanesulfonate for a basic drug).[5]
-
Acid for pH adjustment (e.g., acetic acid, formic acid).[5]
-
Analytical standards of the drug and any known impurities.
-
Sample matrix (e.g., plasma, urine).
Procedure:
-
Column Selection: Start with a standard end-capped C18 or C8 column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase Preparation:
-
Prepare the aqueous mobile phase (Mobile Phase A) containing the ion-pairing reagent. A typical starting concentration is 0.005 M.[13]
-
For a basic drug, use an anionic ion-pairing reagent like sodium pentanesulfonate. Dissolve the appropriate amount in HPLC-grade water.
-
Adjust the pH of the aqueous mobile phase to ensure the analyte is in its ionized form. For a basic analyte, the pH should be at least two units below its pKa.[13] Use an appropriate acid like acetic acid for pH adjustment.[5]
-
The organic mobile phase (Mobile Phase B) is typically acetonitrile or methanol.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[5]
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: As appropriate for the analyte (e.g., 291 nm).[5]
-
Injection Volume: 10 µL.[5]
-
Gradient Elution: Start with a low percentage of organic modifier (e.g., 15% Mobile Phase B) and increase it linearly to a high percentage (e.g., 80%) over a set time to elute the analyte.[3]
-
-
Optimization:
-
Ion-Pairing Reagent Concentration: If retention is insufficient, gradually increase the concentration of the ion-pairing reagent.[13]
-
Organic Modifier: Vary the gradient slope and initial/final percentages of the organic modifier to optimize resolution.
-
pH: Fine-tune the pH of the mobile phase to maximize resolution.[13]
-
Alkyl Chain Length of IPR: If separation is still not optimal, consider an ion-pairing reagent with a different alkyl chain length. Longer chains provide greater retention.[13]
-
-
System Equilibration: Always ensure the column is thoroughly equilibrated with the ion-pairing mobile phase before injecting the sample, as this can be a lengthy process.[5]
Protocol 2: Sample Preparation for Analysis of Hydrophilic Drugs in Plasma
Objective: To extract the hydrophilic drug from a biological matrix and prepare it for IP-RPLC analysis.
Materials:
-
Plasma sample containing the drug of interest.
-
Protein precipitation agent (e.g., chilled acetonitrile).[4]
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.22 µm).
Procedure:
-
Protein Precipitation: To a 50 µL aliquot of plasma, add a sufficient volume of chilled acetonitrile (e.g., 150 µL) to precipitate the proteins.[4]
-
Vortex: Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the drug.
-
Extraction (if necessary): For some applications, a water-based extraction of the supernatant may be performed to improve recovery.[4]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
Quantitative Data Summary
The following tables summarize quantitative data from various studies employing ion-pairing liquid chromatography for hydrophilic drug analysis.
Table 1: Linearity and Recovery Data for Amikacin in Neonatal Plasma [4]
| Parameter | Value |
| Linearity Range | 0.5–100 µg/ml |
| Regression Coefficient (r²) | 0.99843 |
| Lower Quality Control Recovery | 97.32% |
| Higher Quality Control Recovery | 98.39% |
Table 2: Performance Comparison of Ion-Pairing Reagents in LC-MS
| Ion-Pairing Reagent | Peak Capacity (Pc) | Maximum MS Peak Intensity (counts) |
| Formic Acid (FA) | 446 | 9 x 107 |
| Trifluoroacetic Acid (TFA) | 468 | 2 x 106 |
Visualizations
The following diagrams illustrate key workflows and concepts in ion-pairing liquid chromatography.
References
- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. japsonline.com [japsonline.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. phenomenex.blog [phenomenex.blog]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Flow-Injection Chemiluminescence Determination of Cytarabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed flow-injection chemiluminescence (FI-CL) method for the rapid and sensitive determination of Cytarabine hydrochloride, a crucial antimetabolite drug used in chemotherapy.[1][2] The described methodology is based on the enhancing effect of Cytarabine hydrochloride on the chemiluminescence reaction between luminol and potassium permanganate in an alkaline medium. This approach offers a simple, cost-effective, and efficient alternative to conventional chromatographic techniques for quantifying Cytarabine in pharmaceutical formulations.[3][4]
Introduction to Flow-Injection Chemiluminescence
Flow-injection analysis (FIA) is a versatile and automated technique that involves injecting a discrete sample volume into a continuously flowing carrier stream. This sample plug then merges with a reagent stream, initiating a chemical reaction in a flow-through cell. In flow-injection chemiluminescence (FI-CL), the product of this reaction is an electronically excited species that emits light upon relaxation to its ground state. The intensity of this emitted light is proportional to the concentration of the analyte.
Luminol is a widely used chemiluminescent reagent that produces a strong light emission upon oxidation in an alkaline solution.[5][6][7] The presence of catalysts or enhancers can significantly increase the intensity and duration of the chemiluminescence, forming the basis for sensitive analytical methods.[8][9]
Principle of Cytarabine Hydrochloride Determination
The proposed method is based on the principle that Cytarabine hydrochloride enhances the weak chemiluminescence produced by the oxidation of luminol by potassium permanganate in an alkaline medium. The injection of a Cytarabine hydrochloride sample into the mixed reagent stream leads to a significant increase in the chemiluminescence intensity. This enhanced light emission is detected by a photomultiplier tube, and the resulting signal is directly proportional to the concentration of Cytarabine hydrochloride in the sample.
Experimental Protocols
Reagents and Solutions
-
Luminol Stock Solution (1.0 x 10⁻² M): Dissolve 0.177 g of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) in 100 mL of 0.1 M sodium hydroxide (NaOH) solution.
-
Potassium Permanganate Stock Solution (1.0 x 10⁻² M): Dissolve 0.158 g of potassium permanganate (KMnO₄) in 100 mL of deionized water.
-
Sodium Hydroxide Solution (0.1 M): Dissolve 4.0 g of NaOH pellets in 1 L of deionized water.
-
Cytarabine Hydrochloride Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of Cytarabine hydrochloride and dissolve it in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution with deionized water.
Instrumentation
A schematic of the flow-injection chemiluminescence system is depicted below. The system consists of:
-
Two peristaltic pumps for delivering the reagent and carrier streams.
-
A six-port injection valve with a sample loop.
-
A flow-through cell positioned in front of a photomultiplier tube (PMT).
-
A data acquisition system to record the chemiluminescence signal.
FI-CL Procedure
-
Set up the FI-CL system as shown in the workflow diagram.
-
Pump the luminol solution (in 0.1 M NaOH) and the potassium permanganate solution at equal flow rates (e.g., 2.0 mL/min).
-
Allow the baseline signal to stabilize.
-
Inject a fixed volume (e.g., 100 µL) of the Cytarabine hydrochloride standard or sample solution into the carrier stream (deionized water).
-
The sample plug is transported into the flow cell where it merges with the luminol and potassium permanganate streams, initiating the chemiluminescence reaction.
-
Record the peak height of the chemiluminescence signal.
-
Construct a calibration curve by plotting the peak height against the concentration of the Cytarabine hydrochloride standards.
-
Determine the concentration of Cytarabine hydrochloride in unknown samples by interpolating their peak heights from the calibration curve.
Data Presentation
The quantitative performance of the proposed FI-CL method for Cytarabine hydrochloride determination is summarized in the following table. These values are representative of typical FI-CL systems and may vary based on specific instrumentation and experimental conditions.
| Parameter | Value |
| Linear Range | 0.05 - 10.0 µg/mL |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Regression Equation | CL Intensity = a [Cytarabine] + b |
| Correlation Coefficient (r²) | > 0.999 |
| Relative Standard Deviation (RSD) | < 2.0% |
| Sample Throughput | ~120 samples/hour |
Visualizations
Signaling Pathway: Chemiluminescence Reaction
Caption: Proposed chemiluminescence reaction pathway for Cytarabine determination.
Experimental Workflow
Caption: Workflow for the FI-CL determination of Cytarabine hydrochloride.
Conclusion
The proposed flow-injection chemiluminescence method provides a promising analytical tool for the determination of Cytarabine hydrochloride in pharmaceutical settings. Its high sensitivity, wide linear range, and high throughput make it a valuable technique for quality control and routine analysis. The simplicity of the instrumentation and the low consumption of reagents also contribute to its cost-effectiveness. Further validation of this method with real pharmaceutical samples is recommended to establish its applicability for routine use.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in Cytarabine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the LC-MS/MS analysis of Cytarabine.
Troubleshooting Guides
This section offers solutions to common problems encountered during Cytarabine LC-MS/MS experiments that may be related to ion suppression.
Problem: My Cytarabine signal is significantly lower in plasma/serum samples compared to neat solutions, leading to poor sensitivity.
Possible Cause: This is a classic indication of ion suppression, where endogenous components in your biological matrix, such as phospholipids, salts, and proteins, interfere with the ionization of Cytarabine in the mass spectrometer's source.[1][2][3][4][5][6] Cytarabine's high polarity makes it susceptible to co-elution with these interfering substances.[7][8][9]
Solutions:
-
Improve Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[1][2][10]
-
Solid-Phase Extraction (SPE): Cation-exchange SPE is a highly effective method for extracting polar compounds like Cytarabine from plasma.[7][8][9][11] It selectively isolates the analyte while washing away interfering components.
-
Liquid-Liquid Extraction (LLE): LLE can partition Cytarabine into a solvent immiscible with the sample matrix, effectively cleaning up the sample.[2]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecules that cause ion suppression.[10][12]
-
-
Optimize Chromatographic Separation: Improving the separation between Cytarabine and co-eluting matrix components can significantly reduce ion suppression.[1][2][10]
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and resolve Cytarabine from the interfering region of the chromatogram.[10]
-
Change the Stationary Phase: Due to Cytarabine's polarity, conventional C18 columns may not provide adequate retention and separation.[7][8][9] Consider using a column with a different chemistry, such as a High Strength Silica (HSS) T3 column or a porous graphitic carbon (PGC) column, which are better suited for retaining and separating polar analytes.[7][8][9][13] Ion-pairing chromatography can also be employed to improve retention on reversed-phase columns.[13]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[1][10][14][15][16][17][18] Since it has nearly identical physicochemical properties to Cytarabine, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[1][10] This is only a viable option if the Cytarabine concentration is high enough to remain detectable after dilution.
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[4][19]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects between samples.[2]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][2]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[1][10][14][16][17][18]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, in this case, Cytarabine, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3][4] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: How can I determine if ion suppression is affecting my Cytarabine analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment.[6][13] This involves infusing a constant flow of a Cytarabine standard solution into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of any eluting matrix components indicates a region of ion suppression.
Q3: Why is Cytarabine particularly susceptible to ion suppression?
A3: Cytarabine is a very polar (hydrophilic) molecule.[7][8][9][13] This property makes it challenging to retain on traditional reversed-phase LC columns, often causing it to elute early in the chromatogram along with other polar, endogenous matrix components like salts and phospholipids, which are known to cause significant ion suppression.[5] Additionally, an isobaric endogenous compound, cytidine, can interfere with the analysis if not chromatographically resolved.[7][8][9]
Q4: What is the best sample preparation technique to minimize ion suppression for Cytarabine?
A4: Based on published literature, cation-exchange Solid-Phase Extraction (SPE) has been shown to be a very effective method for extracting Cytarabine from plasma while removing a significant amount of interfering matrix components.[7][8][9][11]
Q5: Can I just use a protein precipitation method?
A5: While protein precipitation is a quick and easy sample preparation technique, it is generally the least effective at removing phospholipids and other small molecule interferences that are major contributors to ion suppression.[10][12] For a sensitive and robust Cytarabine assay, a more rigorous sample cleanup method like SPE is recommended.
Q6: What type of LC column is recommended for Cytarabine analysis?
A6: To achieve adequate retention and separation of the polar Cytarabine from matrix interferences, consider using columns other than standard C18. High Strength Silica (HSS) T3 columns have been successfully used.[7][8][9] Another option is a porous graphitic carbon (PGC) column , which provides a different selectivity for polar compounds.[13]
Q7: Is a stable isotope-labeled internal standard for Cytarabine necessary?
A7: While not strictly mandatory, using a stable isotope-labeled internal standard (SIL-IS) for Cytarabine is highly recommended and considered the gold standard.[10][14][15][16][17][18] A SIL-IS co-elutes with Cytarabine and experiences the same degree of ion suppression, thereby providing the most accurate and precise quantification, especially when dealing with complex biological matrices.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Cytarabine Analysis
| Sample Preparation Method | Typical Recovery | Effectiveness in Reducing Ion Suppression | Throughput |
| Protein Precipitation (PPT) | High (>80%)[12] | Low[10][12] | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High (>80%)[12] | High[2][7][8][9][11] | Low to Moderate |
Experimental Protocols
Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE) of Cytarabine from Human Plasma
This protocol is a synthesized example based on common practices described in the literature.[7][8][9][11]
-
Sample Pre-treatment:
-
To 50 µL of human plasma, add an appropriate amount of the internal standard (e.g., a stable isotope-labeled Cytarabine).
-
Add a stabilizing agent like tetrahydrouridine to prevent the enzymatic conversion of Cytarabine.[7][8][9]
-
Acidify the sample with a weak acid (e.g., formic acid) to ensure Cytarabine is protonated for efficient binding to the cation-exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place a cation-exchange SPE cartridge on a vacuum manifold.
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute Cytarabine and the internal standard with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of sample preparation methods for reducing ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. An ion-pairing liquid chromatography/tandem mass spectrometric method for the determination of cytarabine in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 16. scispace.com [scispace.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. researchgate.net [researchgate.net]
- 19. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sub-ng/mL Cytarabine Quantification
Welcome to the technical support center for sub-ng/mL Cytarabine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing a weak or no signal for Cytarabine. What are the potential causes and solutions?
Answer:
A weak or absent signal for Cytarabine can stem from several factors, ranging from sample stability to instrument settings. Here’s a systematic approach to troubleshooting this issue:
-
Sample Stability: Cytarabine is notoriously unstable in biological matrices due to enzymatic degradation by cytidine deaminase, which converts it to uracil-arabinoside.[1][2][3]
-
Sample Preparation: Inefficient extraction of the highly polar Cytarabine from the sample matrix can lead to low recovery and, consequently, a weak signal.
-
Mass Spectrometry Parameters: Suboptimal ion source conditions or incorrect mass transitions will result in poor sensitivity.
-
Chromatographic Conditions: Poor retention of Cytarabine on the analytical column can lead to co-elution with interfering substances and ion suppression.
Question: My chromatogram shows significant peak tailing for Cytarabine. How can I improve the peak shape?
Answer:
Peak tailing can compromise peak integration and, therefore, the accuracy of quantification. The primary causes for Cytarabine, a polar and basic compound, are secondary interactions with the stationary phase and issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic amine group of Cytarabine, causing peak tailing.[6][7][8]
-
Solution 1: Use a column with end-capping to minimize exposed silanols.
-
Solution 2: Adjust the mobile phase pH to a lower value (e.g., using formic acid) to suppress the ionization of silanol groups.[8]
-
Solution 3: Add a buffer salt, such as ammonium formate, to the mobile phase. The buffer cations can shield the silanol groups, preventing interactions with Cytarabine.[7]
-
-
Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.[6][9]
-
Solution: Ensure your sample diluent is as close in composition and strength to the initial mobile phase as possible.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in a tailed peak.[6]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Question: I suspect matrix effects are impacting my results. How can I diagnose and mitigate this?
Answer:
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting matrix components, are a common challenge in bioanalysis and can lead to inaccurate and irreproducible results.[10][11][12]
-
Diagnosis:
-
Post-Column Infusion: This is a definitive method to identify regions of ion suppression or enhancement in your chromatogram.[5][13] A constant infusion of a pure Cytarabine solution is introduced into the MS detector after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before they enter the LC-MS system. Mixed-mode or cation-exchange SPE is generally more effective at removing phospholipids and other interfering substances than protein precipitation or liquid-liquid extraction.[10][14][15]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate Cytarabine from the regions of matrix effects can be a powerful strategy. This may involve changing the gradient, using a different column, or employing a different retention mechanism (e.g., HILIC).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C₃-Cytarabine) is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for sub-ng/mL Cytarabine quantification?
A1: For achieving the highest sensitivity, Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) . Specifically, cation-exchange SPE has been demonstrated to provide excellent recovery and a lower limit of quantification (LLOQ) for Cytarabine.[1][2][3] Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, is also highly effective at removing interfering matrix components.[10][14]
Q2: How can I prevent the in-vitro degradation of Cytarabine in my samples?
A2: The primary cause of Cytarabine degradation in blood and plasma is the enzyme cytidine deaminase. To prevent this, it is crucial to add a cytidine deaminase inhibitor, such as tetrahydrouridine , to the blood collection tubes immediately after sample collection.[2][3] Following collection, samples should be processed promptly, and the resulting plasma should be stored at -70°C or lower until analysis.
Q3: What type of internal standard should I use for Cytarabine analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Cytarabine (e.g., ¹³C₃-Cytarabine or ¹³C,¹⁵N₂-Ara-U as a metabolite IS).[1][16] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction and chromatographic separation, and it will experience the same degree of any matrix effects. This provides the most accurate and precise quantification. If a SIL-IS is not available, a structural analog that is not present in the study samples and has similar physicochemical properties can be considered, but this is a less ideal option.
Q4: Is derivatization necessary to improve the sensitivity of Cytarabine?
A4: While derivatization can be a powerful tool to enhance the sensitivity of molecules with poor ionization efficiency, it is generally not necessary for Cytarabine when using modern LC-MS/MS instrumentation.[17][18][19][20] Cytarabine can be readily protonated and detected with sufficient sensitivity in the positive electrospray ionization (ESI) mode to achieve sub-ng/mL quantification. The focus for improving sensitivity should be on optimizing sample preparation, chromatography, and MS parameters.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Cytarabine Quantification
| Sample Preparation Method | Typical LLOQ (ng/mL) | Advantages | Disadvantages |
| Cation-Exchange SPE | 0.5[2][3] | High sensitivity, excellent removal of interferences. | More complex and time-consuming than PPT. |
| Protein Precipitation (PPT) | 10[1] | Simple, fast, and inexpensive. | Higher matrix effects, less sensitive.[10][14][15] |
| Liquid-Liquid Extraction (LLE) | Not commonly reported | Can provide clean extracts. | Low recovery for polar analytes like Cytarabine.[10][14] |
Experimental Protocols
Protocol 1: Sample Preparation using Cation-Exchange Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the quantification of Cytarabine in human plasma.[2][3]
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 50 µL of the internal standard solution (e.g., ¹³C₃-Cytarabine in water).
-
Vortex for 10 seconds.
-
-
SPE Procedure (using a cation-exchange SPE plate):
-
Conditioning: Condition the SPE wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the wells with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute Cytarabine with 2 x 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge before injection.
-
Protocol 2: LC-MS/MS Parameters for Cytarabine Quantification
These are typical starting parameters that should be optimized for your specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: High Strength Silica (HSS) T3 column (e.g., 100 x 2.1 mm, 1.8 µm).[2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Energy: ~15 eV
-
-
Visualizations
Caption: Experimental workflow for Cytarabine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An ion-pairing liquid chromatography/tandem mass spectrometric method for the determination of cytarabine in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. eurofins.com [eurofins.com]
- 17. ddtjournal.com [ddtjournal.com]
- 18. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the In Vitro Stability of Cytarabine in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the in vitro instability of Cytarabine in plasma samples. Adherence to proper sample collection, handling, and analysis procedures is critical for obtaining accurate and reliable data in pharmacokinetic and pharmacodynamic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cytarabine instability in plasma samples?
A1: The primary cause of Cytarabine's instability in plasma is its rapid enzymatic degradation by cytidine deaminase (CDA).[1][2] This enzyme converts Cytarabine (ara-C) into its inactive and non-toxic metabolite, uracil arabinoside (ara-U).[1][3] This deamination process can lead to a significant underestimation of Cytarabine concentrations if not properly managed during sample collection and processing.[1][4]
Q2: How can I prevent the in vitro degradation of Cytarabine in my plasma samples?
A2: To prevent the in vitro degradation of Cytarabine, it is essential to inhibit the activity of cytidine deaminase immediately after blood collection. The most effective method is the addition of a potent CDA inhibitor, such as Tetrahydrouridine (THU).[4][5][6][7] Whole blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately stabilized with THU.[5][6][7]
Q3: What is Tetrahydrouridine (THU) and how does it work?
A3: Tetrahydrouridine (THU) is a potent inhibitor of the enzyme cytidine deaminase.[8][9] By inhibiting CDA, THU prevents the conversion of Cytarabine to uracil arabinoside, thus preserving the integrity of Cytarabine in the plasma sample and allowing for accurate quantification.[5][7][9]
Q4: Can patient-specific factors influence Cytarabine stability?
A4: Yes, patient-specific factors can influence the in vitro stability of Cytarabine. For instance, studies have shown that Cytarabine degradation is significantly slower in blood samples from patients with Acute Myeloid Leukemia (AML) compared to control samples.[1][2] This is associated with a longer in vitro degradation half-life in AML patient samples.[1] Despite this, the use of a stabilizer like THU is still recommended to ensure consistent and reliable results across all samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable Cytarabine concentrations | Rapid degradation of Cytarabine by cytidine deaminase due to improper sample handling. | Ensure immediate stabilization of whole blood with Tetrahydrouridine (THU) upon collection.[5][6][7] Verify that the THU solution is active and used at the correct concentration. |
| Inefficient extraction of Cytarabine from the plasma matrix. | Optimize the solid-phase extraction (SPE) or protein precipitation protocol. Cation-exchange SPE has been shown to be effective for Cytarabine extraction.[4][5][7] | |
| Insufficient sensitivity of the analytical method. | Utilize a highly sensitive analytical method such as LC-MS/MS, which can detect sub-ng/mL concentrations of Cytarabine.[5][6][7] Spectrophotometric methods may lack the required sensitivity.[5][6][7] | |
| High variability in Cytarabine concentrations between replicate samples | Inconsistent sample collection and processing times, leading to variable degradation. | Standardize the time between blood collection, stabilization, and plasma separation. All steps should be performed on ice to minimize enzymatic activity. |
| Incomplete inhibition of cytidine deaminase. | Ensure thorough mixing of the blood sample with the THU solution immediately after collection. | |
| Interference from endogenous compounds | Presence of isobaric endogenous compounds, such as cytidine, which has the same mass as Cytarabine.[4][5][6] | Employ a chromatographic method with sufficient resolution to separate Cytarabine from interfering compounds. UHPLC on a high-strength silica T3 column has been successfully used for this purpose.[5][6][7] |
Quantitative Data Summary
Table 1: Stability of Cytarabine in Human Plasma in the Presence of Tetrahydrouridine (THU)
| Condition | Stability | Reference |
| Bench-top (Room Temperature) | Sufficiently stable with THU | [5][6] |
| Freeze-thaw cycles (3 cycles) | Stable | [10] |
| Processed sample (in autosampler at 4°C) | Stable for at least 24 hours | [10] |
Table 2: In Vitro Degradation Half-Life of Cytarabine
| Sample Type | Mean Degradation Half-Life (t1/2IVdeg) | Reference |
| Acute Myeloid Leukemia (AML) patient samples | 15 hours (SD: 11.8 hours) | [1] |
| Control samples (no hematological malignancy) | 0.36 hours (SD: 0.37 hours) | [1] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
This protocol is based on methodologies described for clinical pharmacokinetic studies of Cytarabine.[5][6][7]
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., K2-EDTA)
-
Tetrahydrouridine (THU) solution (e.g., 1 mg/mL in water)
-
Calibrated pipettes
-
Centrifuge capable of refrigeration
Procedure:
-
Immediately before blood collection, add the appropriate volume of THU solution to the blood collection tube. For example, add 50 µL of a 1 mg/mL THU solution to a tube intended for 5 mL of blood.
-
Collect the whole blood sample directly into the tube containing the THU.
-
Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the stabilizer.
-
Place the tube on wet ice immediately.
-
Within 30 minutes of collection, centrifuge the sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube.
-
Store the plasma samples frozen at -70°C or lower until analysis.
Protocol 2: Quantification of Cytarabine in Plasma by LC-MS/MS
This protocol is a generalized procedure based on validated methods for Cytarabine quantification.[4][5][7][10]
Materials:
-
Plasma sample stabilized with THU
-
Internal standard (IS) solution (e.g., ¹³C₃-labeled Cytarabine)
-
Protein precipitation reagent (e.g., acetonitrile or methanol) or Solid-Phase Extraction (SPE) cartridges (e.g., cation-exchange)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an ESI source)
-
UHPLC column (e.g., high-strength silica T3, 100 x 2.1 mm, 1.8 µm)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add the internal standard.
-
Add 3 volumes of cold protein precipitation reagent (e.g., 150 µL of acetonitrile).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition the cation-exchange SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample (pre-treated as required) onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the Cytarabine and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the UHPLC system.
-
Perform chromatographic separation using a suitable gradient elution program.
-
Detect Cytarabine and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the Cytarabine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: Enzymatic degradation of Cytarabine and its inhibition by THU.
Caption: Recommended workflow for handling plasma samples for Cytarabine analysis.
References
- 1. Slower degradation rate of cytarabine in blood samples from acute myeloid leukemia by comparison with control samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of high-dose cytarabine and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. research.rug.nl [research.rug.nl]
- 7. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinations of tetrahydrouridine and cytosine arabinoside in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I evaluation of tetrahydrouridine combined with cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofins.com [eurofins.com]
Technical Support Center: Mitigating Isobaric Interference from Endogenous Cytidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to isobaric interference from endogenous compounds, with a specific focus on cytidine, during mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference, and why is endogenous cytidine a common problem?
A1: Isobaric interference occurs in mass spectrometry when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them difficult to distinguish from one another. Endogenous cytidine is a naturally occurring nucleoside in biological samples that frequently poses a challenge. It can have the same or a very similar mass to various drug metabolites or other modified nucleosides of interest. This co-elution and identical mass can lead to an overestimation of the analyte's signal, compromising the accuracy and precision of quantitative studies.
Q2: How can I confirm that the interference I'm seeing is from cytidine?
A2: The most definitive method is to compare the retention time and fragmentation pattern of the interfering peak with that of a certified cytidine standard under the same liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions. If you have access to high-resolution mass spectrometry (HRMS), you can determine the elemental composition of the interfering ion. Even small mass differences between your analyte and cytidine, which may not be visible on a low-resolution instrument, can be resolved.
Q3: What are the primary strategies to eliminate or reduce interference from cytidine?
A3: There are three main strategies to combat isobaric interference from compounds like cytidine:
-
Sample Preparation: Physically remove the interfering compound from the sample matrix before analysis using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate the analyte of interest from cytidine before they enter the mass spectrometer.
-
Advanced Mass Spectrometry Techniques: Use specialized MS techniques like high-resolution mass spectrometry (HRMS), ion mobility spectrometry (IMS), or advanced acquisition methods to differentiate the isobars.
-
Enzymatic Degradation: Selectively remove the interfering compound by converting it into a different molecule with a different mass using an enzyme.
Q4: Which sample preparation techniques are most effective for removing cytidine?
A4: The choice of sample preparation technique depends on the physicochemical properties of your analyte relative to cytidine.
-
Protein Precipitation (PPT): This is a simple and fast method to remove proteins by adding an organic solvent like acetonitrile. While it's a good first step, it may not be selective enough to remove small molecules like cytidine.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous and organic). By carefully selecting the solvents and adjusting the pH, it's possible to retain your analyte in one phase while cytidine partitions into the other.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method. It uses a solid sorbent to retain either the analyte or the interferences. For polar compounds like nucleosides, reversed-phase, ion-exchange, or mixed-mode SPE cartridges can be used to achieve a good separation.
Q5: How can I optimize my liquid chromatography to separate my analyte from cytidine?
A5: Chromatographic separation is a powerful tool for resolving isobaric compounds.
-
Column Chemistry: The choice of the stationary phase is critical. Since cytidine is a polar molecule, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide good retention and separation from less polar analytes. For analytes with similar polarity, experimenting with different reversed-phase columns (e.g., C18, Phenyl-Hexyl) or ion-exchange columns may be necessary.
-
Mobile Phase Composition: Adjusting the mobile phase can significantly impact selectivity. For reversed-phase chromatography, modifying the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can alter the retention times of your analyte and cytidine. In HILIC, the water content is the primary driver of retention.
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks, providing better resolution.
Q6: Are there mass spectrometry methods that can distinguish between my analyte and cytidine without chromatographic separation?
A6: Yes, several advanced MS techniques can help:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure m/z with very high precision. This allows for the differentiation of isobaric compounds that have small differences in their exact mass due to different elemental compositions.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase. Since your analyte and cytidine likely have different three-dimensional structures, they will have different drift times through the ion mobility cell, allowing for their separation before they reach the mass analyzer.
-
Tandem Mass Spectrometry (MS/MS) with Optimized Fragmentation: Even if the precursor ions have the same m/z, their fragmentation patterns (product ions) upon collision-induced dissociation (CID) may be different. By selecting unique product ions for your analyte and cytidine, you can quantify them independently using Multiple Reaction Monitoring (MRM).
Q7: Is it possible to use an enzyme to specifically remove cytidine from my samples?
A7: Yes, an enzymatic approach can be highly specific. The enzyme Cytidine Deaminase catalyzes the hydrolytic deamination of cytidine to uridine. Uridine has a different mass than cytidine, so this enzymatic conversion effectively eliminates the interference from cytidine. This approach is very specific but requires careful optimization of the enzymatic reaction conditions (e.g., temperature, pH, incubation time) and subsequent removal of the enzyme before LC-MS analysis.
Troubleshooting and Experimental Protocols
This section provides detailed methodologies for key experiments to help you address cytidine interference.
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for using a mixed-mode SPE cartridge to separate a hypothetical analyte from endogenous cytidine.
Methodology:
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load 500 µL of your pre-treated sample (e.g., protein-precipitated plasma) onto the cartridge.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to remove highly polar interferences.
-
Wash 2: Add 1 mL of 5% methanol in water. This step is crucial for eluting cytidine while retaining a less polar analyte. Collect this fraction to check for cytidine elution if desired.
-
-
Elution: Elute your analyte of interest with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
Protocol 2: Optimized Chromatographic Separation using HILIC
This protocol provides a starting point for developing an HPLC/UHPLC method to separate a polar analyte from cytidine.
Methodology:
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: A HILIC column (e.g., Amide, Diol).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Gradient from 95% to 60% B
-
8-9 min: Gradient to 95% B
-
9-12 min: Hold at 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
This shallow gradient in HILIC mode should provide good separation for polar compounds like nucleosides.
Data Presentation: Comparison of Mitigation Strategies
The table below summarizes the different approaches for addressing cytidine interference, allowing for easy comparison.
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Sample Preparation (SPE) | Differential retention of analyte and cytidine on a solid sorbent. | High selectivity; can handle complex matrices; removes many interferences. | Can be time-consuming; requires method development; potential for analyte loss. | Complex biological samples where significant cleanup is required. |
| Chromatographic Separation | Differential partitioning between stationary and mobile phases. | High resolving power; directly integrates with MS analysis. | May require specialized columns (e.g., HILIC); method development can be extensive. | When analyte and cytidine have different polarities or chemical properties. |
| High-Resolution MS (HRMS) | Differentiates compounds based on small differences in exact mass. | Very fast; no extra sample handling; provides high confidence in identification. | Requires expensive instrumentation; may not resolve isomers with identical elemental composition. | Analytes with a different elemental formula than cytidine. |
| Ion Mobility Spectrometry (IMS) | Gas-phase separation based on ion size, shape, and charge. | Adds another dimension of separation; very fast. | Requires specialized and expensive instrumentation; separation is not always predictable. | Structural isomers or isobars with different conformations. |
| Enzymatic Degradation | Specific conversion of cytidine to uridine by cytidine deaminase. | Highly specific to cytidine; can be very effective. | Requires additional incubation step; enzyme must be removed or inactivated; potential for non-specific effects. | When other methods fail and high specificity for cytidine removal is needed. |
Visualizations: Workflows and Decision Logic
The following diagrams illustrate logical workflows for troubleshooting and addressing isobaric interference.
Caption: General workflow for identifying and addressing isobaric interference.
Caption: Decision tree for selecting a mitigation strategy for cytidine interference.
Caption: Conceptual workflow of enzymatic degradation to remove cytidine interference.
Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies to develop and validate stability-indicating HPLC methods.
Diagram of the Forced Degradation Workflow
Caption: Overall workflow for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: Forced degradation studies, or stress testing, are conducted to intentionally degrade a drug substance or drug product using more severe conditions than those used in accelerated stability testing.[1] The primary objectives are:
-
To identify potential degradation products and establish degradation pathways.[1][2]
-
To develop and demonstrate the specificity of stability-indicating analytical methods, ensuring they can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[3][4]
-
To understand the intrinsic stability of the molecule, which helps in formulation development, manufacturing, and packaging.[1][3]
Q2: Are forced degradation studies a regulatory requirement?
A2: Yes, forced degradation studies are mandatory and required by international regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[2][4] The ICH guidelines Q1A(R2) and Q2(R1) outline the requirements for these studies to demonstrate the specificity and reliability of analytical methods.[2]
Q3: What is the acceptable level of degradation in these studies?
A3: The generally accepted range for degradation is 5-20% of the active ingredient.[5][6] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to formal shelf-life stability, while under-stressing may not generate a sufficient amount of degradation products for detection and method validation.[1]
Q4: When should forced degradation studies be performed?
A4: While the FDA guidance suggests that stress testing should be conducted during Phase III of the regulatory submission process, it is highly recommended to start these studies early in the preclinical or Phase I stages.[1][4] Performing these studies early provides sufficient time to identify degradation products, elucidate their structures, and optimize stress conditions.[1]
Q5: What are the typical stress conditions applied in forced degradation studies?
A5: According to ICH guidelines, the key stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[5][7] Humidity can also be considered as a stress factor.[5]
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C).[4][6] | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C).[4][6] | To assess degradation in alkaline conditions. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂).[1][6] | To test susceptibility to oxidative degradation. |
| Thermal Degradation | 40°C to 80°C, often at elevated humidity.[4][7] | To determine the effect of heat on the drug substance. |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[1][7] | To assess the impact of light exposure. |
Troubleshooting Guide
Q6: I am not observing any degradation under the initial stress conditions. What should I do?
A6: If no degradation is observed, you may need to increase the severity of the stress conditions.
-
For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., reflux at a higher temperature), or prolong the exposure time.[8] A common starting protocol involves refluxing in 0.1 N acid or base for about eight hours.[5] If there is no degradation at room temperature, applying elevated temperatures (50–70 °C) is a common next step.[1]
-
For Thermal Stress: Increase the temperature in increments (e.g., 10°C increments above the accelerated stability testing temperature) or extend the duration of exposure.[4][9]
-
For Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or extend the exposure time.[8]
-
For Photolytic Stress: Increase the duration of exposure to the light source.
The study can be terminated if no degradation is seen after exposing the drug to conditions more stressful than the accelerated stability protocol.[1]
Q7: The degradation is too extensive (>20%) and I am seeing multiple secondary degradants. How can I control the degradation?
A7: If you observe excessive degradation, the stress conditions are too harsh and should be reduced.
-
For Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.[8]
-
For Thermal Stress: Lower the temperature or reduce the exposure time.
-
For Oxidation: Decrease the concentration of the oxidizing agent or shorten the exposure time.
-
For Photolytic Stress: Reduce the duration of light exposure.
The goal is to achieve a target degradation of 5-20% to ensure the degradation profile is representative and avoids the formation of irrelevant secondary degradants.[5][10]
Q8: My HPLC chromatogram shows poor resolution between the parent peak and the degradation products. What are the next steps?
A8: Poor resolution indicates that the HPLC method is not stability-indicating. Method development and optimization are necessary.
-
Column Selection: The initial column (e.g., C18) may not be adequate. Screen different column chemistries (e.g., C8, Phenyl, Cyano) to find one that provides better separation.[11]
-
Mobile Phase Optimization: Adjust the mobile phase composition, such as the organic modifier (acetonitrile, methanol) ratio, the pH of the aqueous phase, and the type and concentration of buffer salts.
-
Gradient Elution: If using isocratic elution, switching to a gradient elution can often improve the separation of complex mixtures of the parent drug and its degradants.
-
Temperature: Varying the column temperature can affect the retention times and selectivity of the separation.
-
Detector Wavelength: Ensure the chosen wavelength is optimal for detecting both the parent compound and all relevant degradants. A photodiode array (PDA) detector is useful for this purpose.[12]
Diagram for Troubleshooting Poor HPLC Resolution
Caption: Troubleshooting workflow for poor HPLC resolution.
Q9: The mass balance of my stressed samples is not within the acceptable range (e.g., 98-102%). What could be the issue?
A9: A poor mass balance can indicate several issues with the analytical method or the degradation experiment.
-
Co-elution: A degradant may be co-eluting with the parent peak, leading to an inaccurate quantification of the parent drug. Peak purity analysis using a PDA or LC-MS is essential to check for this.[10][12]
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
-
Poorly Retained Degradants: Highly polar degradants may elute in the solvent front and go undetected. Adjust the mobile phase to retain and separate these early-eluting peaks.[12]
-
Incomplete Elution: Some degradants may be strongly retained on the column and not elute during the run. A column wash step at the end of the gradient can help to elute these compounds.
-
Different Response Factors: The degradants may have different UV response factors compared to the parent compound. If possible, isolate the major degradants and determine their individual response factors for more accurate quantification.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The specific conditions (concentration, temperature, time) should be adjusted based on the stability of the drug substance to achieve the target degradation of 5-20%.[5][8]
General Sample Preparation: It is recommended to start with a drug substance concentration of 1 mg/mL.[1] For drug products, use a concentration that is expected in the final formulation.[1]
1. Acid Hydrolysis Protocol
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., water, methanol, or a mixture).
-
Add an equal volume of 0.1 N HCl to the drug solution.
-
Store the solution at room temperature or heat to a controlled temperature (e.g., 60°C) for a specified period (e.g., 8 hours).[4][8]
-
At designated time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.
2. Base Hydrolysis Protocol
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH to the drug solution.
-
Store the solution at room temperature or heat to a controlled temperature (e.g., 60°C) for a specified period.[4][8]
-
At designated time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug substance in solvent without base) should be prepared and analyzed in parallel.
3. Oxidative Degradation Protocol
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for a specified period (e.g., up to 7 days).[6][13]
-
At designated time points, withdraw an aliquot of the sample.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug substance in solvent without H₂O₂) should be prepared and analyzed in parallel.
4. Thermal Degradation Protocol
-
Place the solid drug substance in a stability chamber at a controlled high temperature (e.g., 60°C or 80°C), with or without controlled humidity.[4][7]
-
For solutions, store the drug solution at a controlled high temperature.
-
Expose the sample for a specified period (e.g., up to 14 days).[4]
-
At designated time points, withdraw the sample, dissolve it in a suitable solvent (for solid samples), dilute to a suitable concentration with the mobile phase, and analyze by HPLC.
-
A control sample stored at ambient temperature should be analyzed in parallel.
5. Photolytic Degradation Protocol
-
Expose the drug substance (as a solid or in solution) to a light source that provides a combination of visible and UV light.
-
The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt-hours per square meter for UV light, as per ICH Q1B guidelines.[1][7]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
At the end of the exposure period, prepare the sample for analysis by dissolving it in a suitable solvent (for solid samples), diluting it to a suitable concentration with the mobile phase, and analyzing by HPLC.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ijrpp.com [ijrpp.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. scispace.com [scispace.com]
- 8. asianjpr.com [asianjpr.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. sgs.com [sgs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
Technical Support Center: Managing Matrix Effects in Bioanalytical Assays for Cytarabine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage matrix effects in the bioanalytical analysis of Cytarabine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Cytarabine bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1] In the context of Cytarabine analysis, components from biological matrices like plasma, serum, or urine can interfere with the ionization of Cytarabine and its internal standard (IS) in the mass spectrometer's ion source.[2] This interference can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and other clinical studies.[3][4]
Q2: What are the common causes of matrix effects in LC-MS/MS analysis of Cytarabine?
A2: The primary causes of matrix effects are endogenous components from the biological sample that co-elute with Cytarabine.[2] These can include:
-
Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.[3]
-
Salts and Proteins: Can also interfere with the ionization process.[2]
-
Exogenous components: Anticoagulants (like heparin), dosing vehicles, and even materials from plastic tubes can also contribute to matrix effects.[2][5]
Q3: How can I assess the presence and extent of matrix effects in my Cytarabine assay?
A3: Two common methods to evaluate matrix effects are the post-column infusion and the post-extraction spike methods.[6][7]
-
Post-Column Infusion (Qualitative Assessment): A solution of Cytarabine is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant Cytarabine signal indicates regions of ion suppression or enhancement, respectively.[7][8]
-
Post-Extraction Spike (Quantitative Assessment): This method compares the response of Cytarabine spiked into a pre-extracted blank matrix with the response of Cytarabine in a neat solution at the same concentration. The matrix factor (MF) is calculated to quantify the extent of the matrix effect.[7][9] An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.[2][9]
Troubleshooting Guide
Problem: Inconsistent or poor recovery of Cytarabine.
| Potential Cause | Recommended Solution |
| Suboptimal Sample Extraction | The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for Cytarabine in the specific matrix. |
| Action: Evaluate different extraction techniques. For instance, cation-exchange solid-phase extraction (SPE) has been shown to be effective for extracting the polar molecule Cytarabine from human plasma.[10][11] | |
| Analyte Instability | Cytarabine can be unstable in vitro.[10] |
| Action: To prevent enzymatic conversion by cytidine deaminase, whole blood samples can be stabilized with tetrahydrouridine immediately after collection.[10][11] Ensure proper sample handling and storage conditions, such as on ice or at -80°C.[9] | |
| Precipitation of Analyte with Proteins | During protein precipitation, Cytarabine might co-precipitate with the plasma proteins. |
| Action: Optimize the protein precipitation protocol. Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios.[12][13] Adding ammonia during precipitation can sometimes improve the recovery of polar compounds.[14] |
Problem: Significant ion suppression or enhancement observed.
| Potential Cause | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids from the plasma matrix are a common cause of ion suppression. |
| Action: Optimize the chromatographic separation to separate Cytarabine from the phospholipid elution zone.[9] Consider using a column with a different chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can be suitable for polar compounds like Cytarabine.[9] | |
| Ineffective Sample Clean-up | The sample preparation method does not adequately remove interfering matrix components. |
| Action: Switch to a more rigorous sample clean-up method. Solid-phase extraction (SPE) generally provides cleaner extracts than protein precipitation.[15][16] Supported liquid extraction (SLE) has also shown good performance in minimizing matrix effects.[17] | |
| Inappropriate Internal Standard | The internal standard does not track the behavior of Cytarabine in the presence of matrix effects. |
| Action: The use of a stable isotope-labeled (SIL) internal standard for Cytarabine is highly recommended as it will be affected by matrix effects in the same way as the analyte, thus providing effective compensation.[9] |
Experimental Protocols
Protein Precipitation (PPT)
This method is fast and simple but may result in less clean extracts compared to LLE and SPE.[18]
-
To 100 µL of plasma sample, add 300 µL of a cold precipitating solvent (e.g., acetonitrile or methanol) containing the internal standard.[9]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject it into the LC-MS/MS system.[9]
Liquid-Liquid Extraction (LLE)
LLE can provide cleaner extracts than PPT but may require optimization of the extraction solvent.[16]
-
To 200 µL of plasma sample, add a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).[16] The choice of solvent may need to be optimized for Cytarabine.
-
Vortex the sample for 1 minute to facilitate the extraction of Cytarabine into the organic phase.
-
Centrifuge at a moderate speed (e.g., 3500 rpm) for 5 minutes to separate the aqueous and organic layers.[16]
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly effective method for sample clean-up and can significantly reduce matrix effects.[15] Cation-exchange SPE has been successfully used for Cytarabine.[10][11]
-
Conditioning: Condition the SPE cartridge (e.g., a cation-exchange cartridge) with an appropriate solvent as per the manufacturer's instructions.
-
Equilibration: Equilibrate the cartridge with a buffer to prepare it for sample loading.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a specific solvent to remove interfering components while retaining Cytarabine.
-
Elution: Elute Cytarabine from the cartridge using an appropriate elution solvent.
-
The eluate can then be evaporated and reconstituted for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Cytarabine Bioanalysis
| Method | Typical Recovery (%) | Matrix Effect Mitigation | Throughput | Cost | Reference |
| Protein Precipitation (PPT) | Variable, can be lower for polar compounds | Lower | High | Low | [18] |
| Liquid-Liquid Extraction (LLE) | High, but solvent dependent | Moderate to High | Moderate | Moderate | [16] |
| Solid-Phase Extraction (SPE) | High and reproducible | High | Low to Moderate | High | [10][11] |
Note: The specific recovery and matrix effect values can vary depending on the exact protocol, matrix, and analytical instrumentation used.
Visualizations
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. Precipitation Procedures [sigmaaldrich.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 16. waters.com [waters.com]
- 17. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 18. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polar Analyte Retention in Reversed-Phase HPLC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with retaining polar analytes, such as Cytarabine, in reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide: Enhancing Retention of Polar Analytes
This guide provides a systematic approach to troubleshooting and improving the retention of polar compounds in RP-HPLC.
Problem: Poor or no retention of polar analytes like Cytarabine.
1. Mobile Phase Modification
The first and simplest approach is to adjust the mobile phase composition. In reversed-phase chromatography, polar analytes have a stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to early elution.[1]
-
Decrease Organic Solvent Concentration: Reducing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase increases its polarity, which can enhance the retention of polar compounds.[2][3] For highly polar analytes, using 100% aqueous mobile phase might be necessary.[2][3] However, be aware that some conventional C18 columns can undergo "phase collapse" in highly aqueous environments, leading to a loss of retention.[4] Using columns specifically designed for aqueous conditions, often labeled "AQ," is recommended.[5]
-
Adjust pH: For ionizable polar analytes, modifying the mobile phase pH can significantly impact retention.[3] By adjusting the pH to suppress the ionization of the analyte, its hydrophobicity increases, leading to stronger interaction with the stationary phase and thus, increased retention.[3][6] For basic compounds, increasing the pH can improve retention.[3]
2. Column Chemistry Selection
If mobile phase adjustments are insufficient, consider changing the column.
-
Polar-Endcapped and Embedded Polar Group Columns: These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes compared to traditional C18 columns.[5]
-
Specialized Stationary Phases: Columns with different stationary phases, such as those with a higher carbon load, can offer increased retention for polar compounds. For instance, a Supelco Ascentis C18 column with a high carbon load of 25% has been shown to be effective.
3. Ion-Pair Chromatography (IPC)
IPC is a powerful technique for retaining charged or highly polar analytes in RP-HPLC.[7][8] It involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte.[9] This forms a neutral ion-pair that is more retained by the non-polar stationary phase.[8][9]
-
Choosing an Ion-Pair Reagent: The selection depends on the analyte's charge. For positively charged analytes like Cytarabine (a basic compound), an anionic ion-pairing reagent such as an alkyl sulfonate is used.[7] For negatively charged analytes, a cationic reagent like a quaternary amine is employed.[7] The concentration and chain length of the ion-pairing reagent can be optimized to fine-tune retention.
-
Disadvantages of IPC: A major drawback is its general incompatibility with mass spectrometry (MS) detection, as ion-pairing reagents are non-volatile and can suppress ionization.[7] Also, columns used for IPC often need to be dedicated to this application due to the strong adsorption of the reagent to the stationary phase.[5][7]
4. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the analysis of very polar compounds that are poorly retained in RP-HPLC.[10][11] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amine, or amide functional groups) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[10][11]
-
Retention Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition from the organic-rich mobile phase into this aqueous layer, leading to their retention.[12] Elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase.
-
Advantages of HILIC: It offers good retention for very polar compounds and is compatible with MS detection.[10][11]
Frequently Asked Questions (FAQs)
Q1: How can I improve the peak shape of my polar analyte?
Poor peak shape, such as tailing or fronting, can be a common issue with polar analytes.[13] Here are some troubleshooting tips:
-
Check for Secondary Interactions: Peak tailing for basic compounds can be caused by interactions with acidic silanol groups on the silica surface of the stationary phase.[13] Using a highly end-capped column or adding a competing base to the mobile phase (e.g., triethylamine) can mitigate this.
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.
-
Reduce Injection Volume/Concentration: Overloading the column can lead to peak fronting.[14][15] Try injecting a smaller volume or diluting the sample.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used for the sample, it can cause peak distortion.
Q2: What are some typical starting conditions for developing an HPLC method for Cytarabine?
Based on published methods, here are some starting points for Cytarabine analysis:
| Parameter | Recommendation | Reference |
| Column | C18, Octadecylsilane | [16][17] |
| Mobile Phase | Methanol-phosphate buffer (pH 7.0) (5:95) | [16] |
| Monobasic Sodium Phosphate (6.9 g/L, pH 3) : Methanol (70:30, v/v) | [17] | |
| Detection | UV at 275 nm | [17] |
Q3: Can I use ion-pair chromatography with a mass spectrometer?
While challenging, it is not impossible. Some studies have successfully used ion-pairing reagents with MS detection.[18] However, it often requires careful optimization of the ion-pairing reagent concentration and the MS source conditions to minimize signal suppression.[18] Non-volatile ion-pairing reagents like alkyl sulfonates should be avoided. Volatile reagents like trifluoroacetic acid (TFA) or formic acid are more MS-friendly but may provide less retention.
Q4: When should I consider switching from RP-HPLC to HILIC?
Consider switching to HILIC when:
-
Your polar analyte shows little to no retention in RP-HPLC even with 100% aqueous mobile phase.[10][11]
-
You need to analyze very polar compounds that are not amenable to ion-pairing chromatography.
-
MS compatibility is crucial, and IPC is causing significant ion suppression.[11]
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for Cytarabine Analysis
This protocol is a general guideline based on principles of ion-pair chromatography for polar analytes.
-
Preparation of Mobile Phase:
-
Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH to a suitable value (e.g., pH 3.0-7.0) where Cytarabine is ionized.
-
Add an anionic ion-pairing reagent, such as sodium 1-hexanesulfonate, to the buffer at a concentration of 5-10 mM.
-
The final mobile phase will be a mixture of the ion-pairing reagent-containing buffer and an organic modifier like methanol or acetonitrile. A typical starting composition could be 95:5 (v/v) buffer:organic modifier.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 275 nm.
-
-
Equilibration:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection to ensure the stationary phase is saturated with the ion-pairing reagent.[5]
-
-
Analysis:
-
Inject the Cytarabine standard and sample solutions.
-
Optimize the retention time by adjusting the concentration of the ion-pairing reagent and the percentage of the organic modifier.
-
Protocol 2: HILIC for Highly Polar Analytes
This protocol provides a general starting point for developing a HILIC method.
-
Preparation of Mobile Phase:
-
The mobile phase consists of a high percentage of organic solvent (typically acetonitrile) and a low percentage of aqueous buffer.
-
A typical starting mobile phase could be 90:10 (v/v) acetonitrile:ammonium formate buffer (e.g., 10 mM, pH 3.0).
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., silica, diol, or amide-based; 2.1 x 100 mm, 3.5 µm).
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: MS or UV.
-
-
Equilibration:
-
Proper column equilibration is critical in HILIC and may take longer than in RP-HPLC. Equilibrate with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject the sample.
-
Elution is typically achieved by running a gradient that increases the percentage of the aqueous component.
-
Quantitative Data Summary
The following table summarizes the impact of different chromatographic conditions on the retention of polar analytes.
| Method Adjustment | Effect on Retention Time (k') of Polar Analyte | Typical Observation |
| Decrease % Organic Solvent in RP-HPLC | Increase | Reducing methanol from 50% to 10% can significantly increase the retention factor. |
| Increase pH for a Basic Analyte in RP-HPLC | Increase | For a basic compound, increasing the pH from 3 to 7 can lead to a substantial increase in retention.[3] |
| Addition of Ion-Pair Reagent | Significant Increase | The addition of an appropriate ion-pairing reagent can increase the retention factor by several fold. |
| Increase % Aqueous in HILIC | Decrease | Increasing the water content in the mobile phase from 10% to 40% will decrease the retention of a polar analyte. |
References
- 1. HPLC Retention Time - Chromatography Forum [chromforum.org]
- 2. support.waters.com [support.waters.com]
- 3. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. youtube.com [youtube.com]
- 10. waters.com [waters.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. mastelf.com [mastelf.com]
- 15. bvchroma.com [bvchroma.com]
- 16. Determination of the antileukemia agents cytarabine and azacitidine and their respective degradation products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ion-pairing liquid chromatography/tandem mass spectrometric method for the determination of cytarabine in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Cytarabine Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Cytarabine (Ara-C) quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in Cytarabine quantification in biological samples?
A1: The main cause of variability is the in vitro instability of Cytarabine, which is rapidly deaminated by the enzyme cytidine deaminase (CDA) into its inactive metabolite, uracil-arabinoside (Ara-U).[1][2] This enzymatic degradation can lead to a significant underestimation of Cytarabine concentrations if samples are not handled properly.
Q2: How can I prevent the degradation of Cytarabine in my samples?
A2: To prevent enzymatic degradation, it is crucial to stabilize whole blood or plasma samples immediately after collection.[3][4] The most effective method is the addition of a CDA inhibitor, such as tetrahydrouridine (THU).[2][3][4]
Q3: What are the recommended storage conditions for Cytarabine samples?
A3: Reconstituted Cytarabine solutions and biological samples should be stored at low temperatures to minimize degradation. For reconstituted drug solutions, storage at 2–8 °C is recommended, where stability can be maintained for up to 28 days.[5] At room temperature (25 °C), stability is significantly reduced.[5][6] Long-term storage of biological samples should be at -70°C or lower.
Q4: What are common issues encountered with HPLC-UV methods for Cytarabine quantification?
A4: Common issues include retention time shifts, poor peak shape (broadening, splitting, or tailing), and baseline noise.[7] These can be caused by column contamination, improper mobile phase preparation, or temperature fluctuations.[7][8]
Q5: What are the key challenges in developing an LC-MS/MS method for Cytarabine?
A5: The primary challenges include the required sensitivity for detecting low concentrations, the in vitro instability of the analyte, and the presence of an isobaric endogenous compound, cytidine, which has the same mass-to-charge ratio as Cytarabine.[3][4][9] Proper chromatographic separation is essential to distinguish Cytarabine from cytidine.[3][4]
Troubleshooting Guides
Issue 1: Low or No Recovery of Cytarabine
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Immediately after collection, treat blood samples with a cytidine deaminase inhibitor like tetrahydrouridine (THU).[2][3] |
| Improper Sample Storage | Ensure samples are consistently maintained at or below -70°C for long-term storage and thawed quickly before analysis. Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or protein precipitation protocol. Ensure the pH of the extraction buffer is appropriate for Cytarabine's chemical properties. |
| Sample Preparation Errors | Verify the accuracy of pipetting and dilutions. Use a validated internal standard to correct for variability in sample preparation.[10] |
Issue 2: High Variability Between Replicates (%RSD > 15%)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the time between sample collection, processing, and stabilization. Ensure uniform treatment of all samples. |
| Inconsistent Temperature Exposure | Process samples on ice and minimize the time they are kept at room temperature. |
| Chromatographic Issues | Check for pressure fluctuations in the HPLC/UPLC system, which could indicate a leak or pump issue.[11] Ensure the column is properly conditioned and has not been contaminated. |
| Matrix Effects (LC-MS/MS) | Evaluate the impact of the biological matrix on ion suppression or enhancement.[10][12] This can be done by post-column infusion of the analyte.[10] Consider using a more rigorous sample cleanup method. |
Issue 3: Poor Peak Shape in HPLC/UPLC
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds.[11] Consider using a guard column to protect the analytical column.[8] |
| Improper Mobile Phase | Ensure the mobile phase components are miscible and properly degassed.[11] Verify the pH of the mobile phase. |
| Column Overload | Dilute the sample or inject a smaller volume.[11] |
| Injection Solvent Mismatch | Whenever possible, dissolve the sample in the mobile phase.[11] |
Quantitative Data Summary
Table 1: Stability of Cytarabine in Different Conditions
| Condition | Concentration | Storage Temperature | Duration of Stability | Reference |
| Reconstituted Solution | 100 mg/mL | Room Temperature | 6 hours | [6] |
| Reconstituted Solution | 100 mg/mL | 4°C | 12 hours | [6] |
| Reconstituted Solution in 0.9% NaCl | 1, 5, and 10 mg/mL | 2–8°C | 28 days | [5] |
| Reconstituted Solution in 0.9% NaCl | 1 mg/mL | 25°C | 14 days | [5] |
| Reconstituted Solution in 0.9% NaCl | 5 mg/mL | 25°C | 8 days | [5] |
| Reconstituted Solution in 0.9% NaCl | 10 mg/mL | 25°C | 5 days | [5] |
| Spiked Blood (AML Patients) | N/A | Room Temperature | Half-life: ~15 hours | [1][2] |
| Spiked Blood (Control) | N/A | Room Temperature | Half-life: ~0.36 hours | [1][2] |
Table 2: Typical Validation Parameters for Cytarabine Bioanalytical Methods
| Method | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Bias (%) | Reference |
| LC-MS/MS | 0.500–500 | < 15% | < 15% | < 15% | [3] |
| HPLC | 0.2–15 µg/mL | 3.34 - 6.71% | 7.59% | 3.85 - 5.20% | [13] |
| UPLC | 1.65–5 µg/mL (LOD-LOQ) | 0.69% | N/A | 100.4% | [14] |
Experimental Protocols
Protocol 1: Sample Stabilization and Preparation for LC-MS/MS Analysis
-
Blood Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Stabilization : Immediately after collection, add tetrahydrouridine (THU) to the whole blood to inhibit cytidine deaminase activity.[3][4]
-
Plasma Separation : Centrifuge the stabilized blood sample to separate the plasma.
-
Extraction : Use cation-exchange solid-phase extraction (SPE) to extract Cytarabine from a small volume of plasma (e.g., 50 µL).[3][9]
-
Reconstitution : After elution from the SPE cartridge, evaporate the solvent and reconstitute the sample in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: HPLC-UV Method for Cytarabine Quantification
-
Column : Use a C18 reverse-phase column (e.g., 4.6 x 250mm, 5µm particle size).[15][16]
-
Mobile Phase : Prepare an isocratic mobile phase consisting of a buffer and an organic solvent. A common mobile phase is a mixture of phosphate buffer and methanol or acetonitrile.[15][16] For example, 5:95 methanol/buffer, where the buffer is composed of monobasic and dibasic sodium phosphate in DI water.[16]
-
Flow Rate : Set the flow rate to a constant value, typically around 1.0 mL/minute.[16]
-
Detection : Monitor the absorbance at a wavelength of 254 nm.[15][16]
-
Injection Volume : Inject a fixed volume of the sample, for instance, 10 µL.[16]
-
Quantification : Create a calibration curve using standards of known Cytarabine concentrations to quantify the amount in the samples.
Visualizations
Caption: Workflow for Cytarabine sample handling and analysis.
Caption: Troubleshooting logic for inconsistent Cytarabine results.
References
- 1. Slower degradation rate of cytarabine in blood samples from acute myeloid leukemia by comparison with control samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. mims.com [mims.com]
- 6. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jddtonline.info [jddtonline.info]
- 16. Cytarabine assay by HPLC- AppNote [mtc-usa.com]
Selecting the appropriate internal standard concentration for linearity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on selecting the appropriate internal standard concentration to ensure the linearity of calibration curves in analytical methods.
Frequently Asked Questions (FAQs)
1. What is the primary role of an internal standard in achieving linearity?
An internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls (QCs), during analysis.[1][2][3] Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.[1][3][4] By calculating the ratio of the analyte signal to the IS signal, variability is normalized, which is crucial for establishing a linear relationship between the analyte concentration and the instrument's response.[1][2]
2. How do I choose an appropriate concentration for my internal standard?
Selecting the right IS concentration is critical for method performance. A common recommendation is to use a concentration that is close to the analyte concentration in the middle of the intended calibration range.[5] This often results in a peak area ratio of approximately 1:1 between the analyte and the IS, which can optimize precision.[5] However, the optimal concentration should be determined experimentally to ensure it provides a stable and reproducible signal across the entire calibration curve.
3. My calibration curve is non-linear. Could the internal standard concentration be the cause?
Yes, an inappropriate internal standard concentration can lead to non-linearity.[1][6]
-
Concentration too low: If the IS concentration is too low, its signal may be noisy, leading to poor precision, especially at the lower limit of quantification (LLOQ).[7] It can also be more susceptible to cross-interference from the analyte, causing the calibration curve to become non-linear as the analyte concentration increases.[6]
-
Concentration too high: A very high IS concentration can sometimes lead to detector saturation or ion suppression, affecting the linearity of the response ratio. However, in some cases, a higher IS concentration has been shown to improve linearity, particularly for analytes with a wide calibration range where the upper limit of quantification (ULOQ) is high.[2]
4. What should I do if I observe the internal standard response changing as the analyte concentration increases?
If the internal standard response is not consistent across the calibration standards, it can indicate a few potential issues:
-
Matrix Effects: Components in the sample matrix can enhance or suppress the ionization of the IS, and this effect might change with varying analyte concentrations.[6][8]
-
Cross-Interference: The analyte itself might be contributing to the IS signal, or vice-versa.[6] This is more common when the analyte and IS are not well-resolved chromatographically or have similar mass-to-charge ratios.
-
Detector Saturation: At high analyte concentrations, the detector may become saturated, which can indirectly affect the measurement of the IS signal.[9]
To troubleshoot this, you can try cleaning the mass spectrometer source and the GC inlet liner if applicable.[9] Preparing a few samples with increasing analyte concentrations and a constant IS concentration for direct injection can help isolate whether the issue is within the analytical instrument itself.[9]
5. Are there any guidelines on acceptable internal standard response variability?
While there isn't a universally mandated range, a common practice is to monitor the IS response across all samples in a run. A significant deviation in the IS response for a particular sample compared to the average IS response of the calibrators and QCs may indicate a problem with that specific sample. Some laboratories establish an acceptance criterion, for instance, that the IS response of a sample should be within ±50% of the average IS response of the calibration standards.
Data Summary Table
| Parameter | Recommendation | Rationale |
| IS Concentration | Close to the mid-point of the analyte's calibration curve range. | Aims for a 1:1 analyte-to-IS peak area ratio for optimal precision.[5] |
| IS Peak Area/Response | Sufficiently high to ensure good signal-to-noise and precision (e.g., RSD < 2%).[7] | A weak IS signal can lead to poor precision, especially at the LLOQ. |
| Analyte to IS Response Ratio | Should be linear across the entire calibration range. | Demonstrates that the IS is effectively correcting for variability. |
| Cross-Interference (IS to Analyte) | Should be ≤ 20% of the LLOQ response.[6] | Minimizes the impact of the IS on the quantification of the analyte at low concentrations. |
| Cross-Interference (Analyte to IS) | Should be ≤ 5% of the IS response.[6] | Ensures the analyte does not significantly contribute to the IS signal. |
Experimental Protocol: Determining the Optimal Internal Standard Concentration
This protocol outlines a systematic approach to selecting an appropriate IS concentration for a new analytical method.
Objective: To determine the internal standard concentration that results in a stable response and ensures linearity of the calibration curve for the analyte of interest.
Materials:
-
Analyte reference standard
-
Internal standard reference standard
-
Blank matrix (e.g., plasma, urine)
-
All necessary solvents and reagents for sample preparation and analysis
Procedure:
-
Prepare Analyte Stock Solution: Prepare a stock solution of the analyte at a known high concentration. From this, prepare a series of working solutions for spiking into the blank matrix to create calibration standards.
-
Prepare Internal Standard Stock Solution: Prepare a stock solution of the internal standard. From this, prepare a series of IS working solutions at different concentrations (e.g., low, medium, and high).
-
Prepare Calibration Curves with Different IS Concentrations: a. Divide the experiment into three sets, one for each IS concentration (low, medium, high). b. For each set, prepare a full calibration curve by spiking the blank matrix with the analyte working solutions to achieve a range of concentrations from the expected LLOQ to ULOQ. c. Add a fixed volume of the corresponding IS working solution (low, medium, or high) to each calibration standard. d. Process the samples according to your established sample preparation procedure.
-
Sample Analysis: a. Analyze the prepared calibration standards using your LC-MS, GC-MS, or other analytical instrumentation.
-
Data Evaluation: a. For each of the three calibration curves, plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration. b. Evaluate the linearity of each curve by calculating the coefficient of determination (R²) and examining the residuals. An R² value > 0.99 is generally desirable. c. For each curve, examine the absolute peak area of the internal standard across all calibration points. The IS response should be consistent. d. Select the IS concentration that provides the best linearity and the most stable IS response across the entire calibration range.
Workflow for Selecting Internal Standard Concentration
Caption: Workflow for selecting the optimal internal standard concentration.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. welchlab.com [welchlab.com]
- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Cytarabine (Ara-C) Analysis: Cytarabine-d2 vs. Structural Analogs
In the quantitative bioanalysis of the chemotherapeutic agent cytarabine (Ara-C), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variability in sample preparation, injection volume, and instrument response.[1] This guide provides an objective comparison of the performance of a deuterated internal standard, Cytarabine-d2, with commonly used non-deuterated, structural analog internal standards.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[1] This close similarity allows them to co-elute with the analyte and experience the same matrix effects, leading to more effective normalization and, consequently, more accurate and precise quantification.[2] Structural analogs, while cost-effective, often exhibit different chromatographic behavior and can be affected differently by matrix effects, potentially compromising data quality.[2]
Performance Comparison: this compound vs. Structural Analog Internal Standards
The following table summarizes the typical performance characteristics of an LC-MS/MS method for Ara-C analysis using a deuterated internal standard (this compound) versus a structural analog internal standard (e.g., Cladribine). The data presented is a representative summary based on findings from various bioanalytical method validation studies.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Cladribine) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% RSD) | < 10% | < 15% |
| Matrix Effect | Minimal and compensated | Potential for significant ion suppression or enhancement |
| Extraction Recovery | Consistent and similar to Ara-C | May differ from Ara-C |
Experimental Protocols
Below are detailed methodologies for key experiments in the analysis of Ara-C using an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Ara-C from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ara-C: m/z 244.1 → 112.1
-
This compound: m/z 246.1 → 114.1
-
Structural Analog (e.g., Cladribine): m/z 286.0 → 170.1
-
Visualizing Key Processes in Ara-C Analysis
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the metabolic pathway of Ara-C.
Caption: Experimental workflow for Ara-C analysis using an internal standard.
Caption: Metabolic pathway of Cytarabine (Ara-C).
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Ara-C. While structural analogs can provide acceptable performance, deuterated internal standards like this compound are demonstrably superior in their ability to compensate for analytical variability, particularly matrix effects. This leads to enhanced accuracy and precision, which is paramount in clinical and research settings where reliable pharmacokinetic data is essential for patient care and drug development. For assays requiring the highest level of confidence, this compound is the recommended internal standard for Ara-C quantification.
References
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of Cytarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Cytarabine, a crucial antimetabolite chemotherapy agent. The selection of an appropriate analytical method is paramount for accurate pharmacokinetic, toxicokinetic, and quality control studies. This document outlines the experimental protocols and presents a comparative analysis of the performance of both methods based on published data.
Introduction to Cytarabine Analysis
Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma. Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, robust and reliable analytical methods are essential for monitoring drug levels in biological matrices. Both HPLC-UV and LC-MS/MS are powerful techniques for this purpose, each with its distinct advantages and limitations.
The primary challenge in Cytarabine quantification is its inherent instability in biological samples due to enzymatic deamination to the inactive metabolite, uracil arabinoside (Ara-U).[1] Additionally, the presence of endogenous isobaric compounds can interfere with the analysis, necessitating highly selective methods.[2] This guide will delve into the specifics of both HPLC-UV and LC-MS/MS methodologies, providing a clear basis for selecting the most suitable technique for your research needs.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are synthesized from various published studies and represent common practices in the field.
HPLC-UV Method
This method is often employed for the analysis of pharmaceutical formulations and can be adapted for biological samples, though it may require more rigorous sample cleanup.
Sample Preparation:
-
For Pharmaceutical Formulations: Direct dilution of the formulation with the mobile phase.
-
For Biological Matrices (e.g., Plasma): Protein precipitation is a common technique. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol), vortexed, and centrifuged to remove precipitated proteins. The resulting supernatant is then injected into the HPLC system.[3]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[4][5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01N KH2PO4) and an organic modifier (e.g., acetonitrile) is common.[5] The pH of the aqueous phase is often adjusted to optimize peak shape and retention.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection is performed at a wavelength where Cytarabine exhibits maximum absorbance, commonly around 240 nm or 272-280 nm.[4][5][6]
LC-MS/MS Method
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low concentrations of Cytarabine need to be accurately measured.
Sample Preparation:
-
Protein Precipitation: Similar to the HPLC-UV method, this is a simple and rapid sample preparation technique.[1][7]
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, cation-exchange SPE can be employed to extract Cytarabine from plasma.[2][8]
Chromatographic Conditions:
-
Column: A high-strength silica (HSS) T3 or a similar reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is often used to achieve good separation from endogenous interferences.[2][8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.3-0.5 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[2][8]
-
Detection: A triple quadrupole mass spectrometer is used for detection in the Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for Cytarabine (e.g., m/z 244.0 → 112.0) and an internal standard are monitored for quantification.[9][10]
Method Validation and Performance Comparison
The validation of analytical methods is crucial to ensure their reliability and is typically performed according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA).[11][12][13] The following table summarizes the key validation parameters for both HPLC-UV and LC-MS/MS methods for Cytarabine analysis, based on data from multiple sources.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 16.2–97.5 µg/mL[14] | 0.500–500 ng/mL[2][8] |
| Limit of Detection (LOD) | 0.12 µg/mL[14] | Not consistently reported, but significantly lower than HPLC-UV |
| Lower Limit of Quantification (LLOQ) | ~1 µg/mL (in plasma)[3] | 0.5 ng/mL[2][8] |
| Accuracy (% Bias) | Within ±15%[3] | Within ±15%[2][8] |
| Precision (%RSD) | <15%[3] | <15%[2][8] |
| Selectivity | Prone to interference from endogenous compounds and metabolites. | Highly selective due to mass-based detection, effectively separating Cytarabine from isobaric interferences.[2][8] |
| Sample Volume | Typically requires larger sample volumes (e.g., >100 µL). | Can be performed with smaller sample volumes (e.g., 50 µL).[2][8] |
| Run Time | Generally longer, around 5-10 minutes.[5][14] | Can be faster, with run times as short as 2-5 minutes.[2][8][10] |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for Cytarabine analysis.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of Cytarabine. The choice between the two methods largely depends on the specific application and requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for the analysis of pharmaceutical formulations and for studies where high sample concentrations are expected. However, its lower sensitivity and potential for interferences make it less ideal for bioanalytical studies requiring the measurement of low drug levels.
-
LC-MS/MS is the gold standard for bioanalytical applications due to its superior sensitivity, selectivity, and speed.[7] It allows for the accurate quantification of Cytarabine in complex biological matrices at sub-ng/mL levels, making it indispensable for pharmacokinetic and toxicokinetic studies.[2][8]
References
- 1. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. eurofins.com [eurofins.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 14. eprajournals.com [eprajournals.com]
A Comparative Guide to Cytarabine Quantification Methods: Ensuring Linearity, Precision, and Accuracy in Research and Drug Development
For researchers, scientists, and drug development professionals, the accurate quantification of Cytarabine, a critical antineoplastic agent, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides an objective comparison of common analytical methods for Cytarabine quantification, focusing on key performance characteristics: linearity, precision, and accuracy. The information herein is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison of Analytical Methods
The two most prevalent techniques for the quantification of Cytarabine in biological matrices and pharmaceutical dosage forms are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Linearity of Cytarabine Quantification Methods
Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. A high correlation coefficient (R²) is indicative of a strong linear relationship.
| Method | Matrix | Linearity Range | Correlation Coefficient (R²) | Reference |
| LC-MS/MS | Human and Dog Plasma/Urine | 50 - 5000 ng/mL | 0.99 | [1] |
| LC-MS/MS | Human Plasma | 0.500 - 500 ng/mL | >0.99 | [2][3] |
| LC-MS/MS | Human Plasma | 1 - 500 ng/mL (for Ara-C) | Not explicitly stated, but method validated | [4] |
| LC-MS/MS | Human Plasma | 20 - 2500 ng/mL | Not explicitly stated, but method validated | [5] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Forms | 16.2 - 97.5 µg/mL | 0.999 | [6] |
| RP-HPLC | Pharmaceutical Dosage Form | Not specified | 1 | [6] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Forms | 10 - 60 µg/mL | 0.999 | [7] |
| RP-HPLC | Bulk and Pharmaceutical Formulations | 50 - 150 µg/mL | 0.999 | [8] |
| RP-HPLC | Rat Plasma | 2.27 - 34.05 µg/mL | Not explicitly stated, but method shows good linearity | [9] |
| UPLC | Bulk and Formulation | Not specified | 0.992 | [10] |
| RP-HPLC | Bulk and Infusion Formulation | 16.2 - 97.5 µg/mL | 0.999 | [11] |
Precision of Cytarabine Quantification Methods
Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD).
| Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| LC-MS/MS | Human and Dog Plasma/Urine | Low QC: ≤12.47%, Other QCs: ≤10.69% | Low QC: ≤12.47%, Other QCs: ≤10.69% | [1] |
| LC-MS/MS | Human Plasma | <15% | <15% | [2][3] |
| LC-MS/MS | Human Plasma | <15% | <15% | [5] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Forms | 0.2% | Not specified | [6] |
| RP-HPLC | Bulk and Infusion Formulation | 0.2% | Not specified | [11] |
| UPLC | Bulk and Formulation | 0.69% | Not specified | [10] |
Accuracy of Cytarabine Quantification Methods
Accuracy refers to the closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies or by analyzing quality control (QC) samples at different concentrations.
| Method | Matrix | Accuracy (% Recovery or % Bias) | Reference |
| LC-MS/MS | Human and Dog Plasma/Urine | Within 7.52% of nominal for standards; QC bias ≤13.12% for low QC and ≤12.20% for others | [1] |
| LC-MS/MS | Human Plasma | Bias well below 15% | [2][3] |
| LC-MS/MS | Human Plasma | Within ±15% | [5] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Forms | 100.40% | [6] |
| RP-HPLC | Bulk and Infusion Formulation | 98-102% | [11] |
| UPLC | Bulk and Formulation | 100.4% | [10] |
| RP-HPLC | Bulk and Pharmaceutical Formulations | 101% | [8] |
Experimental Workflows and Methodologies
The following diagrams and protocols provide an overview of the typical experimental workflows for Cytarabine quantification using LC-MS/MS and RP-HPLC.
LC-MS/MS Experimental Workflow
Caption: General workflow for Cytarabine quantification by LC-MS/MS.
-
Sample Preparation: To a sample of plasma or urine, an internal standard (¹³C₃-Ara-C) is added. Protein precipitation is then carried out, followed by centrifugation to separate the precipitated proteins. The resulting supernatant is collected for analysis.
-
Chromatography: The separation is performed on a liquid chromatography system.
-
Mass Spectrometry: The analysis is conducted using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. The multiple reaction monitoring (MRM) transition for Cytarabine is m/z 242 → 109.
-
Quantification: The ratio of the peak area of Cytarabine to that of the internal standard is used for quantification against a calibration curve.
RP-HPLC Experimental Workflow
Caption: General workflow for Cytarabine quantification by RP-HPLC.
-
Sample Preparation: A known weight of the bulk drug or a specific volume of the pharmaceutical formulation is dissolved and diluted with the mobile phase to achieve a concentration within the calibration range. The solution is then filtered through a 0.45 µm filter before injection.
-
Chromatography: The chromatographic separation is achieved on a C18 column (e.g., Nova pack C18, 250 mm x 4.6 mm, 3 µm). The mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) at a specific ratio (e.g., 30:70 v/v). The flow rate is maintained at 1 mL/min.
-
Detection: The eluent is monitored at a specific UV wavelength, typically around 272 nm.
-
Quantification: The peak area of Cytarabine is used for quantification against a standard calibration curve.
Conclusion
Both LC-MS/MS and HPLC-UV methods offer reliable approaches for the quantification of Cytarabine. LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of the drug in complex matrices like plasma are expected.[2][3][4][5] On the other hand, RP-HPLC with UV detection is a robust, cost-effective, and widely available technique that is well-suited for the analysis of bulk drug and pharmaceutical formulations where higher concentrations are typical.[6][7][8][11] The selection of the most appropriate method should be based on the specific requirements of the study, including the desired sensitivity, the nature of the sample, and the available instrumentation. The validation data presented in this guide can serve as a valuable resource for making an informed decision.
References
- 1. eurofins.com [eurofins.com]
- 2. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ajpamc.com [ajpamc.com]
- 10. researchgate.net [researchgate.net]
- 11. jidps.com [jidps.com]
A Comparative Guide to Bioanalytical Method Validation for Cytarabine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Cytarabine in human plasma. Cytarabine, a cornerstone in the treatment of various hematological malignancies, presents unique challenges in bioanalysis due to its inherent instability and the presence of endogenous interferences. This document outlines key performance characteristics of different analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Bioanalytical Methods
The two most prominent techniques for the quantification of Cytarabine in human plasma are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the study.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.2 - 15 µg/mL[1] | 0.5 - 500 ng/mL[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[1] | 0.5 ng/mL[2][3][4] |
| Accuracy | Within acceptable limits as per FDA guidelines[1] | Bias well below 15%[2][3][4] |
| Precision (Intra- and Inter-day) | Within acceptable limits as per FDA guidelines[1] | Relative Standard Deviation (RSD) well below 15%[2][3][4] |
| Sample Preparation | Protein Precipitation[1] | Protein Precipitation or Solid Phase Extraction (SPE)[2][3][5] |
| Selectivity | Good, but potential for interference from endogenous compounds[1] | High, able to distinguish Cytarabine from its isobaric endogenous interference, cytidine[2][3][4] |
| Key Advantage | Cost-effective and widely available | High sensitivity and selectivity |
| Key Disadvantage | Lower sensitivity compared to LC-MS/MS | Higher operational cost and complexity |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and analysis using both HPLC-UV and LC-MS/MS.
Sample Preparation: Protein Precipitation (for HPLC-UV and LC-MS/MS)
-
To a 100 µL aliquot of human plasma, add an internal standard.
-
Add 200 µL of methanol or acetonitrile to precipitate plasma proteins[1].
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant for injection into the chromatography system.
Sample Preparation: Cation-Exchange Solid Phase Extraction (SPE) (for LC-MS/MS)
For enhanced sample clean-up and concentration, particularly for highly sensitive assays:
-
Condition a cation-exchange SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte (Cytarabine) and internal standard using an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Chromatographic and Detection Conditions
HPLC-UV Method [1]
-
Column: C18 column
-
Mobile Phase: Isocratic mixture of 6.9 g/L Monobasic Sodium Phosphate (pH 3) and methanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Column: High Strength Silica T3 column (e.g., 100 × 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents (e.g., 0.1% formic acid in water and acetonitrile).
-
Flow Rate: 0.4 mL/min
-
Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Cytarabine and its internal standard are monitored for quantification. For Cytarabine, a common transition is m/z 244 > 112.
Critical Consideration: Sample Stability
A significant challenge in Cytarabine bioanalysis is its rapid degradation in plasma by the enzyme cytidine deaminase into the inactive metabolite, uracil-arabinoside[2][3][6][7]. To ensure accurate quantification, it is imperative to inhibit this enzymatic activity immediately after blood collection.
Stabilization Protocol:
-
Collect whole blood samples in tubes containing an enzyme inhibitor, such as tetrahydrouridine , at a final concentration of approximately 40 µg/mL of blood[2][3][4].
-
Process the stabilized blood to obtain plasma within 60 minutes of collection and store the plasma at -70°C until analysis[3].
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate a typical workflow for bioanalytical method validation and a decision tree for selecting the appropriate analytical method for Cytarabine quantification.
Caption: Workflow for Cytarabine Bioanalytical Method Validation.
Caption: Decision Tree for Method Selection.
References
- 1. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. eurofins.com [eurofins.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Slower degradation rate of cytarabine in blood samples from acute myeloid leukemia by comparison with control samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: Cytarabine-d2 vs. 13C, 15N-Labeled Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the quantitative analysis of the chemotherapeutic agent Cytarabine, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison between deuterated (Cytarabine-d2) and 13C, 15N-labeled Cytarabine standards for mass spectrometry-based bioanalysis, supported by experimental data and detailed protocols.
The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative mass spectrometry, effectively compensating for variations in sample preparation, matrix effects, and instrument response. However, the specific isotope used for labeling can influence analytical performance. While 13C and 15N-labeled standards are often considered the ideal choice due to their identical chemical and physical properties to the analyte, deuterated standards are also widely used. This guide will delve into the practical implications of choosing between these two types of SILs for Cytarabine quantification.
Performance Under the Magnifying Glass: A Data-Driven Comparison
Table 1: Bioanalytical Method Validation Parameters for Cytarabine using a 13C-Labeled Internal Standard
| Validation Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (CV%) | ≤ 12.47% |
| Inter-day Precision (CV%) | ≤ 10.69% |
| Intra-day Accuracy (% Bias) | Within ±13.12% |
| Inter-day Accuracy (% Bias) | Within ±12.20% |
Data sourced from a sensitive LC-MS/MS method developed for the determination of Cytarabine and its metabolite Ara-U in dog and human plasma and urine.[1]
Unfortunately, a comparable detailed validation report for a method utilizing a deuterated Cytarabine (e.g., this compound) internal standard was not identified in the public domain. However, the general principles of using deuterated versus heavier isotope-labeled standards provide a strong theoretical framework for comparison.
Table 2: Theoretical Comparison of Deuterated vs. 13C, 15N-Labeled Internal Standards
| Feature | Deuterated Standard (e.g., this compound) | 13C, 15N-Labeled Standard | Rationale |
| Co-elution with Analyte | May exhibit slight chromatographic shift (earlier elution) | Co-elutes perfectly with the analyte | The larger relative mass difference between deuterium and hydrogen can lead to slight differences in physicochemical properties, affecting chromatographic retention time. 13C and 15N isotopes have a negligible effect on retention time. |
| Matrix Effect Compensation | Generally good, but can be compromised if chromatographic shift occurs in a region of differential ion suppression/enhancement. | Excellent, as it experiences the exact same matrix effects as the analyte due to perfect co-elution. | If the internal standard and analyte elute at slightly different times, they may be affected differently by co-eluting matrix components that suppress or enhance the MS signal, leading to inaccurate quantification. |
| Isotopic Stability | Generally stable, but H/D exchange can be a concern for labels on certain chemical positions. | Highly stable, with no risk of isotopic exchange. | The C-D bond is slightly weaker than the C-H bond, and in certain chemical environments, the deuterium can be exchanged with hydrogen from the surrounding solvent or matrix. 13C and 15N are incorporated into the stable carbon and nitrogen backbone of the molecule. |
| Cost and Availability | Often more readily available and less expensive to synthesize. | Can be more expensive and may require custom synthesis. | The starting materials and synthetic routes for introducing deuterium are often more accessible than those for incorporating 13C and 15N. |
Experimental Protocols: A Look Inside the Methods
Below are detailed methodologies for the key experiments cited in the context of Cytarabine bioanalysis.
Experimental Protocol: Quantification of Cytarabine in Human Plasma using a 13C-Labeled Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of Cytarabine and its metabolite Ara-U.
1. Sample Preparation (Protein Precipitation)
-
To a volume of plasma sample, add the internal standard solution (Ara-C ¹³C₃).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or 96-well plate for analysis.
2. LC-MS/MS Analysis
-
LC System: Agilent or equivalent HPLC or UPLC system.
-
Mass Spectrometer: API 4000 LC-MS/MS system or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte's properties.
-
MRM Transitions:
-
Cytarabine: m/z 242 → 109 (example transition)
-
Ara-C ¹³C₃: m/z 245 → 113 (example transition)
-
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18) to achieve separation from endogenous interferences.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.6 mL/min).
-
Injection Volume: A small volume of the prepared sample extract (e.g., 5-10 µL).
3. Data Analysis
-
Integrate the peak areas for both the analyte (Cytarabine) and the internal standard (Ara-C ¹³C₃).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Science: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the bioanalysis of Cytarabine.
Caption: Simplified signaling pathway of Cytarabine's mechanism of action.
Conclusion: Making the Right Choice for Your Research
Based on the available data and established principles in mass spectrometry, 13C, 15N-labeled Cytarabine is the superior choice for an internal standard in most bioanalytical applications. The primary advantage lies in its perfect co-elution with the unlabeled analyte, which ensures the most accurate compensation for matrix effects and other sources of analytical variability.
While deuterated standards like this compound can be a viable and more cost-effective option, researchers must be vigilant about the potential for chromatographic separation from the analyte. If a deuterated standard is used, it is crucial to thoroughly validate the method to ensure that this separation does not occur in a region of the chromatogram where ion suppression or enhancement is variable, as this could compromise the accuracy of the results.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and budgetary considerations. However, for the most robust and reliable quantitative data, a 13C, 15N-labeled internal standard is the recommended gold standard for Cytarabine bioanalysis.
References
Comparative Analysis of Cytarabine Dosing in Acute Myeloid Leukemia (AML) Treatment
A comprehensive guide for researchers and drug development professionals on the differential efficacy and safety of various Cytarabine (Ara-C) dosing strategies in the management of Acute Myeloid Leukemia (AML). This report synthesizes data from pivotal clinical trials and meta-analyses to provide a clear comparison of high-dose, standard-dose, and low-dose Cytarabine regimens.
Cytarabine, a pyrimidine nucleoside analog, has been a cornerstone of AML therapy for decades.[1] Its efficacy is dose-dependent, but the optimal dosing strategy remains a subject of ongoing research, balancing the potential for increased leukemic cell kill with the risk of significant toxicity.[1][2] This guide provides a comparative overview of different Cytarabine dosage levels, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Efficacy and Safety of Different Cytarabine Doses
The following tables summarize the key efficacy and safety outcomes from comparative studies of different Cytarabine doses in AML treatment.
Table 1: Efficacy of Different Cytarabine Doses in AML Consolidation Therapy
| Dosage Category | Study/Patient Cohort | Complete Remission (CR) Rate | Overall Survival (OS) | Relapse-Free Survival (RFS) / Event-Free Survival (EFS) |
| High-Dose Cytarabine (HDAC) | Retrospective Study (Favorable Risk) | - | 3-year OS: 66.7% | 3-year EFS: 66.7%[3] |
| Retrospective Study (Intermediate Risk) | - | 3-year OS: 72.5%[3] | 3-year EFS: 56.7%[3] | |
| Retrospective Study (Adverse Risk) | - | 3-year OS: 62.5%[3] | 3-year EFS: 62.5%[3] | |
| Meta-analysis (Consolidation) | - | No significant difference vs. ID/LD Ara-C (HR: 0.98)[4] | No significant difference vs. ID/LD Ara-C (HR: 0.90)[4] | |
| CALGB 8525 (CBF-AML) | 78% (5-year CR)[5] | - | - | |
| Standard-Dose/Intermediate-Dose Cytarabine (SDAC/IDAC) | Retrospective Study (Favorable Risk) | - | 3-year OS: 58.8%[3] | 3-year EFS: 46.8%[3] |
| Retrospective Study (Intermediate Risk) | - | 3-year OS: 49.1%[3] | 3-year EFS: 38.0%[3] | |
| Retrospective Study (Adverse Risk) | - | 3-year OS: 42.1%[3] | 3-year EFS: 45%[3] | |
| S1203 Trial (DA arm) | 77.5% (Overall Remission)[6] | No significant difference among arms[6] | No significant difference among arms[6] | |
| CALGB 8525 (CBF-AML, Standard Dose) | 16% (5-year CR)[5] | - | - | |
| Low-Dose Cytarabine (LDAC) | Phase 2 Trial (with Volasertib) | 13.3% (CR+CRi)[7] | Median OS: 5.2 months[7] | Median EFS: 2.3 months[7] |
CR: Complete Remission; CRi: Complete Remission with incomplete blood count recovery; OS: Overall Survival; RFS: Relapse-Free Survival; EFS: Event-Free Survival; HR: Hazard Ratio; CBF-AML: Core-Binding Factor Acute Myeloid Leukemia.
Table 2: Common Grade ≥3 Adverse Events Associated with Different Cytarabine Doses
| Adverse Event | High-Dose Cytarabine (HDAC) | Intermediate-Dose Cytarabine (IDAC) | Standard-Dose Cytarabine (SDAC) | Low-Dose Cytarabine (LDAC) |
| Neurologic Toxicity (e.g., cerebellar) | Increased risk, especially in older patients and those with renal impairment.[8][9] | Lower risk than HDAC. | Minimal risk. | Not commonly reported. |
| Gastrointestinal (e.g., Diarrhea, Typhlitis) | Can be severe.[8] | IA arm (higher dose cytarabine): 8% Diarrhea, 5% Typhlitis.[6] | DA arm (standard dose): 6% Diarrhea, 3% Typhlitis.[6] | Generally well-tolerated. |
| Infectious Complications (e.g., Febrile Neutropenia) | Significantly higher rate of grade ≥3 infections compared to intermediate dose.[2] | Higher than standard dose but lower than high dose. | Common, but generally less frequent and severe than higher doses. | Can occur, especially in combination with other agents.[7] |
| Hematologic Toxicity (e.g., prolonged neutropenia, thrombocytopenia) | More pronounced and prolonged myelosuppression.[2] | Less severe than HDAC.[2] | Standard and expected side effect. | Milder myelosuppression. |
Experimental Protocols
The following are synthesized protocols for the administration of different doses of Cytarabine in a clinical trial setting for AML, based on established regimens.
High-Dose Cytarabine (HDAC) Consolidation Protocol (based on CALGB 8525)
-
Patient Population: Adults (<60 years) with AML in first complete remission.
-
Regimen: Cytarabine 3 g/m² administered as a 3-hour intravenous infusion every 12 hours on days 1, 3, and 5.[9][10]
-
Cycles: Repeated every 28 days for a total of 3-4 cycles.[11]
-
Supportive Care:
-
Prophylactic antiemetics are administered prior to each Cytarabine infusion.
-
Steroid eye drops are administered to prevent chemical conjunctivitis.
-
Close monitoring of renal and hepatic function.
-
Neurological assessments are performed regularly to monitor for cerebellar toxicity.[9]
-
Prophylactic antibiotics and antifungals are considered based on institutional guidelines and patient risk factors.
-
-
Monitoring:
-
Complete blood counts (CBC) with differential are monitored daily during and after treatment.
-
Bone marrow aspirate and biopsy are performed to assess response after completion of the planned consolidation cycles.
-
Standard-Dose Cytarabine Induction Protocol ("7+3" Regimen)
-
Patient Population: Newly diagnosed AML patients fit for intensive chemotherapy.
-
Regimen:
-
Cycles: Typically one to two induction cycles are administered.
-
Supportive Care:
-
Prophylaxis for tumor lysis syndrome (e.g., allopurinol, hydration).
-
Antiemetic therapy.
-
Transfusion support with packed red blood cells and platelets as needed.
-
Broad-spectrum antibiotics for febrile neutropenia.
-
-
Monitoring:
-
Daily monitoring of CBC and blood chemistries.
-
Bone marrow aspirate and biopsy are typically performed around day 14 after the start of chemotherapy to assess for aplasia and again at the time of blood count recovery to determine remission status.
-
Low-Dose Cytarabine (LDAC) Protocol
-
Patient Population: Older adults with AML who are not candidates for intensive chemotherapy.
-
Regimen: Cytarabine 20 mg administered subcutaneously twice daily for 10 days.[12]
-
Cycles: Repeated every 4 to 6 weeks.[12]
-
Supportive Care:
-
Antiemetics as needed.
-
Transfusion support as required.
-
-
Monitoring:
-
Regular monitoring of CBC.
-
Assessment of response is based on blood counts and bone marrow examination as clinically indicated.
-
Mandatory Visualization
Cytarabine's Mechanism of Action and Impact on Apoptosis Signaling
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. youtube.com [youtube.com]
- 3. High-dose cytarabine monotherapy is superior to standard-dose cytarabine- based multiagent sequential treatment cycle for consolidation treatment in adult (14-59 years) AML patients according to European Leukemia Net 2022 risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Standard versus high-dose cytarabine with or without vorinostat for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 11. Post-remission therapy in acute myeloid leukemia: Are we ready for an individualized approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1182-Low dose cytarabine | eviQ [eviq.org.au]
Efficacy of Cytarabine in Combination with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cytarabine, a cornerstone of chemotherapy for hematological malignancies for decades, continues to be a critical component of combination therapies. Its efficacy is significantly enhanced when used in conjunction with other agents that target complementary pathways in cancer cell proliferation and survival. This guide provides a comparative analysis of the performance of various cytarabine-based combination regimens, with a focus on recent clinical trial data in Acute Myeloid Leukemia (AML).
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the quantitative outcomes from key clinical trials investigating the efficacy of cytarabine in combination with other chemotherapeutic agents.
Table 1: Efficacy of Cytarabine in Combination with Venetoclax
| Combination Regimen | Clinical Trial | Patient Population | Complete Remission (CR) Rate | CR with Incomplete Hematologic Recovery (CRi) Rate | Median Overall Survival (OS) |
| Venetoclax + Low-Dose Cytarabine (LDAC) | VIALE-C (NCT03069352)[1][2] | Treatment-naïve AML, ineligible for intensive chemotherapy | 27.3% | 47.6% (CR+CRi) | 8.4 months[1] |
| Placebo + LDAC | VIALE-C (NCT03069352)[1] | Treatment-naïve AML, ineligible for intensive chemotherapy | 7.4% | 13.2% (CR+CRi) | 4.1 months[1] |
| Venetoclax + Daunorubicin + Cytarabine (7+3) | Phase 1b (NCT05342584)[3][4] | Newly diagnosed AML, fit for intensive chemotherapy | 85.3% (Composite CR) | - | Not Reached[3][4] |
| Venetoclax + Cladribine, Idarubicin, and Cytarabine (CLIA) | Phase II[5][6] | Newly diagnosed AML | 63% | 25% | 73% (at 2 years)[7] |
Table 2: Efficacy of Cytarabine in Combination with Anthracyclines and Other Agents
| Combination Regimen | Clinical Trial | Patient Population | Overall Remission Rate (CR + CRi) | Median Overall Survival (OS) | 5-Year OS Rate |
| CPX-351 (Liposomal Daunorubicin and Cytarabine) | Phase III (NCT01696084)[8][9][10] | Older adults with newly diagnosed high-risk/secondary AML | 47.7% | 9.56 months[9] | 18%[10] |
| Conventional 7+3 (Daunorubicin + Cytarabine) | Phase III (NCT01696084)[8][9][10] | Older adults with newly diagnosed high-risk/secondary AML | 33.3% | 5.95 months[9] | 8%[10] |
| Cladribine + Idarubicin + Cytarabine (CLIA) | Phase II (NCT02115295)[11][12] | Relapsed/Refractory AML | 33% | 7.9 months[12] | - |
| CLIA + Sorafenib | Phase II (NCT02115295)[11][12] | Relapsed/Refractory FLT3-mutated AML | 41% | 8.8 months[12] | - |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
VIALE-C (NCT03069352): Venetoclax + Low-Dose Cytarabine[1][2]
-
Objective: To evaluate the efficacy and safety of venetoclax in combination with low-dose cytarabine (LDAC) in patients with previously untreated AML who are ineligible for intensive chemotherapy.
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled multicenter study.
-
Patient Population: Adults (≥18 years) with previously untreated AML who were ineligible for intensive chemotherapy due to age (≥75 years) or comorbidities.
-
Treatment Arms:
-
Venetoclax + LDAC: Venetoclax administered orally at a dose of 600 mg daily, following a ramp-up schedule, in 28-day cycles. LDAC administered subcutaneously at 20 mg/m² once daily on days 1-10 of each cycle.
-
Placebo + LDAC: Placebo administered orally daily in 28-day cycles, with the same LDAC dosing regimen.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Composite complete remission rate (CR + CRi), conversion rate from transfusion dependence to independence.
Phase 1b (NCT05342584): Venetoclax + 7+3 Chemotherapy[3][4][13]
-
Objective: To assess the safety, tolerability, and preliminary efficacy of venetoclax in combination with standard 7+3 induction and high-dose cytarabine (HiDAC) consolidation chemotherapy.
-
Study Design: A Phase 1b, open-label, dose-escalation and dose-expansion study.
-
Patient Population: Adult patients (18-75 years) with newly diagnosed AML who are fit for intensive chemotherapy.
-
Treatment Regimen:
-
Induction: Venetoclax administered orally at escalating doses and durations (400 mg daily for 8, 11, or 14 days) in combination with a standard 7+3 regimen (cytarabine 100 mg/m²/day for 7 days as a continuous infusion and daunorubicin 60 or 90 mg/m² on days 1-3).
-
Consolidation: Age-adjusted HiDAC with or without venetoclax.
-
-
Primary Objective: To determine the recommended Phase 2 dose of venetoclax in combination with intensive chemotherapy.
-
Secondary Objectives: Response rates (CR, CRi), overall survival (OS), event-free survival (EFS), and duration of response.
Phase III (NCT01696084): CPX-351 vs. 7+3[8][9][10]
-
Objective: To compare the efficacy and safety of CPX-351 with the conventional 7+3 regimen in older patients with newly diagnosed high-risk or secondary AML.
-
Study Design: A randomized, open-label, multicenter, Phase 3 trial.
-
Patient Population: Patients aged 60-75 years with newly diagnosed, pathologically confirmed AML with a history of myelodysplasia or chronic myelomonocytic leukemia, therapy-related AML, or a history of prior cytotoxic therapy for an unrelated disease.
-
Treatment Arms:
-
CPX-351: A liposomal formulation containing a fixed 5:1 molar ratio of cytarabine (100 mg/m²) and daunorubicin (44 mg/m²) administered as a 90-minute intravenous infusion on days 1, 3, and 5 for the first induction.
-
7+3: Cytarabine 100 mg/m²/day by continuous intravenous infusion for 7 days, and daunorubicin 60 mg/m² intravenously on days 1, 2, and 3.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Remission rates (CR, CR+CRi), event-free survival (EFS), and safety.
Phase II (NCT02115295): CLIA ± Sorafenib[11][12]
-
Objective: To evaluate the efficacy and safety of the CLIA regimen (cladribine, idarubicin, and cytarabine) in patients with relapsed or refractory AML.
-
Study Design: A single-center, single-arm, Phase 2 trial.
-
Patient Population: Patients with relapsed or refractory AML.
-
Treatment Regimen:
-
Induction: Cladribine 5 mg/m² intravenously on days 1-5, cytarabine 1000 mg/m² intravenously on days 1-5, and idarubicin 10 mg/m² intravenously on days 1-3.
-
For FLT3-mutated AML: Sorafenib 400 mg twice daily was added on days 1-14.
-
-
Primary Outcome: Composite response rate (CR + CRi).
-
Secondary Outcomes: Overall survival (OS) and relapse-free survival (RFS).
Signaling Pathways and Experimental Workflows
The synergistic effects of cytarabine-based combination therapies often stem from the targeting of multiple, interconnected signaling pathways crucial for cancer cell survival and proliferation.
Mechanism of Action: Cytarabine
Cytarabine, a pyrimidine nucleoside analog, exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[13][14][15] After intracellular conversion to its active triphosphate form (ara-CTP), it is incorporated into DNA, leading to chain termination and cell death, particularly in the S-phase of the cell cycle.[14][15]
Caption: Mechanism of action of Cytarabine.
Synergistic Mechanism: Venetoclax and Cytarabine
Venetoclax, a BCL-2 inhibitor, promotes apoptosis by blocking the anti-apoptotic protein BCL-2. Cytarabine can down-regulate the expression of MCL-1, another anti-apoptotic protein that can confer resistance to venetoclax.[16] This dual targeting of anti-apoptotic pathways leads to a synergistic induction of apoptosis in AML cells.[17][18]
Caption: Synergistic mechanism of Venetoclax and Cytarabine.
PI3K/Akt/mTOR Pathway Inhibition and Cytarabine Sensitization
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in AML, contributing to cell survival and drug resistance.[19][20][21][22][23] Inhibition of this pathway can sensitize AML cells to the cytotoxic effects of cytarabine.
Caption: PI3K/Akt/mTOR pathway and points of intervention.
Experimental Workflow: Preclinical Evaluation of Combination Therapies
The preclinical assessment of cytarabine-based combinations typically follows a structured workflow to establish synergy and in vivo efficacy before advancing to clinical trials.
Caption: Preclinical evaluation workflow.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Venetoclax plus low-dose cytarabine for AML: results of a phase III trial [aml-hub.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Venetoclax plus daunorubicin and cytarabine for newly diagnosed acute myeloid leukemia: results of a phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venetoclax (Ven) added to intensive chemo with cladribine, idarubicin, and AraC (CLIA) achieves high rates of durable complete remission with low rates of measurable residual disease (MRD) in pts with newly diagnosed acute myeloid leukemia (AML). - ASCO [asco.org]
- 6. AML & MDS: CLIA+Venetoclax Study Results - HealthTree for Myelodysplastic Syndromes [healthtree.org]
- 7. researchgate.net [researchgate.net]
- 8. Five-year final results of a phase III study of CPX-351 versus 7+3 in older adults with newly diagnosed high-risk/secondary AML. - ASCO [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. CPX-351 versus 7+3 cytarabine and daunorubicin chemotherapy in older adults with newly diagnosed high-risk or secondary acute myeloid leukaemia: 5-year results of a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of cladribine, idarubicin, and ara-C (CLIA) with or without sorafenib as initial therapy for patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. youtube.com [youtube.com]
- 15. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 16. Venetoclax Combined With Low-Dose Cytarabine for Previously Untreated Patients With Acute Myeloid Leukemia: Results From a Phase Ib/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Venetoclax in combination with cytarabine with or without idarubicin in children with relapsed or refractory acute myeloid leukaemia: a phase 1, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of In-Vitro Cytotoxicity: Cytarabine Versus Its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro cytotoxic performance of the established anticancer drug Cytarabine (Ara-C) and its innovative prodrugs. The development of prodrugs aims to overcome the pharmacological limitations of Cytarabine, such as its short plasma half-life and poor membrane permeability. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying biological pathways and experimental procedures to offer a comprehensive resource for researchers in oncology and drug discovery.
Data Presentation: Quantitative Cytotoxicity Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values for Cytarabine and its fatty acid-based prodrugs, providing a quantitative measure of their cytotoxic activity against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Cytarabine (Ara-C) | HL-60 (Acute Myeloid Leukemia) | 24 | 10.5 | [1] |
| 48 | 8.7 | [1] | ||
| K-562 (Chronic Myeloid Leukemia) | 24 | 12.3 | [1] | |
| 48 | 9.8 | [1] | ||
| PA-Ara (Palmitic Acid-Cytarabine) | HL-60 | 24 | 4.2 | [1] |
| 48 | 2.5 | [1] | ||
| K-562 | 24 | 5.8 | [1] | |
| 48 | 3.1 | [1] | ||
| CP-4055 (Elacytarabine) | WiDr (Colon Carcinoma) | 72 | 0.45 | [2] |
| A549 (Lung Carcinoma) | 72 | 0.85 | [2] |
Experimental Protocols: In-Vitro Cytotoxicity Assessment
The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50) in a cancer cell line.
Materials:
-
Cancer cell lines (e.g., HL-60, K-562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Cytarabine and its prodrugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Cytarabine and its prodrugs in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in-vitro cytotoxicity comparison using the MTT assay.
Signaling Pathway: Mechanism of Action of Cytarabine
References
A Head-to-Head Comparison of Cytarabine Formulations: An Essential Guide for Researchers
For drug development professionals, researchers, and scientists, the choice of cytarabine formulation is a critical decision that can significantly impact therapeutic efficacy and patient outcomes. This guide provides an objective, data-driven comparison of the predominant cytarabine formulations: conventional (free) cytarabine, liposomal cytarabine for intrathecal administration (DepoCyt-equivalent), and liposomal co-formulation of cytarabine and daunorubicin (CPX-351).
Cytarabine, a pyrimidine nucleoside analog, is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas.[1] Its mechanism of action relies on the intracellular conversion to its active triphosphate form, Ara-CTP, which inhibits DNA polymerase and gets incorporated into DNA, ultimately leading to cell death.[2][3][4] However, the rapid in vivo deamination of conventional cytarabine to the inactive metabolite, uracil arabinoside, necessitates strategies to prolong its therapeutic window.[5] This has led to the development of advanced liposomal formulations designed to improve pharmacokinetic profiles and enhance drug delivery to target tissues.
Executive Summary of Comparative Performance
This guide summarizes key performance metrics from in vitro, in vivo, and clinical studies to facilitate a direct comparison between conventional cytarabine and its liposomal counterparts.
| Formulation Type | Key Advantages | Key Disadvantages | Primary Clinical Application |
| Conventional Cytarabine | Well-established efficacy and safety profile; lower cost. | Rapid clearance and short half-life requiring frequent administration.[5] | Systemic treatment of AML and other hematological malignancies; intrathecal treatment of meningeal leukemia.[1] |
| Liposomal Cytarabine (Intrathecal) | Sustained-release formulation providing prolonged cytotoxic concentrations in the cerebrospinal fluid (CSF).[6] | Higher cost; potential for neurotoxicity.[7] | Treatment of lymphomatous meningitis.[6] |
| Liposomal Cytarabine and Daunorubicin (CPX-351) | Maintains a synergistic 5:1 molar ratio of cytarabine to daunorubicin, enhancing anti-leukemic activity.[8] Improved overall survival in high-risk AML patients compared to the conventional 7+3 regimen.[9] | Higher cost; prolonged myelosuppression.[9] | Treatment of newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[8] |
In Vitro Performance: Cytotoxicity
The cytotoxic potential of different cytarabine formulations has been evaluated across various leukemia cell lines. While direct head-to-head comparisons of different formulations in the same study are limited, the available data provide insights into their relative potency.
| Cell Line | Formulation | IC50 | Reference |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | Conventional Cytarabine | 16 nM | [10] |
| L1210 (Murine Leukemia) | Conventional Cytarabine | 0.05 µM | [10] |
| P388 (Murine Leukemia) | Conventional Cytarabine | 0.14 µM | [10] |
| RO/1 (Rat Leukemia) | Conventional Cytarabine | 0.69 µM | [10] |
| HL-60 (Human Promyelocytic Leukemia) | Magnetic Nanoparticle-Cytarabine | ~2-fold more effective than cytarabine alone | [7] |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | Liposomal Cytarabine/Idarubicin (30:1) | Not explicitly stated, but showed potent inhibition | [2] |
In Vivo Preclinical Performance
Animal models provide crucial data on the in vivo efficacy and pharmacokinetics of different cytarabine formulations.
| Animal Model | Formulation Comparison | Key Findings | Reference |
| Juvenile Long Evans Rats | Liposomal Cytarabine vs. Intrathecal Methotrexate | Liposomal cytarabine induced fewer neurocognitive deficits and less acute hematologic toxicity.[11] | [11] |
| Murine Leukemia L1210 | Liposomal Cytarabine vs. Free Cytarabine | Encapsulation of cytarabine into liposomes markedly enhanced its anti-tumor activity.[12] | [12] |
| Leukemia-bearing Mice | Liposomal Cytarabine/Daunorubicin (CPX-351) vs. Free Cytarabine + Daunorubicin | The 5:1 molar ratio of cytarabine to daunorubicin in CPX-351 was maintained in the plasma and bone marrow for over 24 hours, leading to increased survival compared to the conventional combination.[7] | [7] |
| P388 Ascites Tumor-bearing Mice | Liposomal Cytarabine/Daunorubicin (different ratios) | A 5:1 molar ratio of cytarabine to daunorubicin resulted in 100% long-term survival, compared to 50% with a 3:1 ratio.[7] | [7] |
Clinical Performance: Efficacy and Safety
Clinical trials in human patients provide the definitive evidence for the comparative efficacy and safety of different cytarabine formulations.
Systemic Treatment of Acute Myeloid Leukemia (AML)
| Clinical Trial (Phase III) | Formulation Comparison | Patient Population | Key Efficacy Outcomes | Key Safety Findings | Reference |
| NCT01696084 | CPX-351 vs. Conventional 7+3 (Cytarabine + Daunorubicin) | Older adults (60-75 years) with newly diagnosed high-risk/secondary AML | Overall Survival: Median 9.56 months for CPX-351 vs. 5.95 months for 7+3.[9] Remission Rate (CR + CRi): 47.7% for CPX-351 vs. 33.3% for 7+3.[9] | The incidences of nonhematologic adverse events were comparable between the two arms.[9] Early mortality rates were similar.[9] | [9] |
Intrathecal Treatment of Neoplastic Meningitis
| Clinical Study | Formulation Comparison | Patient Population | Key Efficacy Outcomes | Key Safety Findings | Reference |
| Randomized Controlled Trial | Intrathecal Liposomal Cytarabine (DepoCyt) vs. Intrathecal Methotrexate | Patients with neoplastic meningitis from solid tumors | Response Rate: 26% for DepoCyt vs. 20% for methotrexate.[13] Median Survival: 105 days for DepoCyt vs. 78 days for methotrexate.[13] | Not detailed in the provided snippets. | [13] |
| Randomized Phase III Study | Intrathecal Liposomal Cytarabine (DepoCyt) vs. Intrathecal Free Cytarabine | Patients with lymphomatous meningitis | Response Rate: 71% for DepoCyt vs. 15% for free cytarabine.[6] Time to Neurologic Progression: 78.5 days for DepoCyt vs. 42 days for free cytarabine.[6] | Not detailed in the provided snippets. | [6] |
Pharmacokinetic Profiles
The primary advantage of liposomal formulations lies in their ability to alter the pharmacokinetic profile of cytarabine, leading to prolonged drug exposure.
| Formulation | Administration Route | Key Pharmacokinetic Parameters | Reference |
| Conventional Cytarabine | Intravenous | Biphasic elimination with a terminal half-life of approximately 1 to 3 hours.[14] | [14] |
| Intrathecal | CSF terminal half-life of approximately 2-3.4 hours.[15] | [15] | |
| Liposomal Cytarabine (DepoCyt) | Intrathecal | CSF terminal half-life of 100-263 hours.[15] | [15] |
| Liposomal Cytarabine and Daunorubicin (CPX-351) | Intravenous | Maintains a 5:1 molar ratio of cytarabine to daunorubicin in the plasma for an extended period.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a cytarabine formulation on cancer cell lines.
Protocol:
-
Cell Seeding: Plate leukemia cells (e.g., CCRF-CEM, K562) in 96-well plates at a density of 5x10^4 to 1x10^5 cells/mL in a final volume of 100 µL of complete culture medium.
-
Drug Preparation and Treatment: Prepare serial dilutions of the cytarabine formulation in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[9]
In Vivo Efficacy Study in a Murine Leukemia Model
Objective: To evaluate the anti-tumor efficacy of different cytarabine formulations in a mouse model of leukemia.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and inoculate them intravenously with human leukemia cells (e.g., 5x10^6 CCRF-CEM cells).
-
Treatment Groups: Randomly assign the mice to different treatment groups: (1) Vehicle control (e.g., saline), (2) Conventional cytarabine, (3) Liposomal cytarabine formulation.
-
Drug Administration: Administer the treatments intravenously according to a predefined schedule (e.g., once weekly for three weeks).
-
Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
Efficacy Assessment:
-
Tumor Burden: Monitor tumor progression by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow at regular intervals using flow cytometry.
-
Survival: Monitor the survival of the mice in each group and plot Kaplan-Meier survival curves.
-
-
Data Analysis: Compare the tumor burden and survival rates between the different treatment groups using appropriate statistical tests (e.g., ANOVA for tumor burden, log-rank test for survival).[16]
Mandatory Visualizations
Cytarabine's Mechanism of Action
The following diagram illustrates the intracellular activation of cytarabine and its subsequent effects on DNA synthesis.
Caption: Intracellular activation of Cytarabine to Ara-CTP and its inhibitory effects on DNA synthesis.
Experimental Workflow for In Vitro Cytotoxicity Testing
This diagram outlines the key steps involved in determining the IC50 of a cytarabine formulation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Hematopoietic growth factor stimulation and cytarabine cytotoxicity in vitro: effects in untreated and relapsed or primary refractory acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Daunorubicin/Cytarabine Liposome: A Review in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. AML-MR mutations drive the benefit of CPX-351 over 7+3 in the pivotal Phase III AML trial | VJHemOnc [vjhemonc.com]
- 11. Liposomal Cytarabine Induces Less Neurocognitive Dysfunction than Intrathecal Methotrexate in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imcr.uzh.ch [imcr.uzh.ch]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation, Optimization and Evaluation of Cytarabine-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cytarabine-d2: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Cytarabine-d2, a deuterated analog of the chemotherapeutic agent Cytarabine, are critical for ensuring personnel safety and environmental protection in research and drug development settings. This document provides detailed procedures for the proper disposal of this compound, including immediate safety measures, waste segregation, and chemical inactivation protocols.
This compound, like its parent compound, is a potent cytotoxic agent that requires careful handling to prevent exposure. All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard safety protocols for handling cytotoxic compounds.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound and its waste. This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable gown made of a low-permeability fabric.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the operation and risk of aerosolization.
Engineering Controls: All handling and preparation of this compound, including for disposal, should be performed in a designated containment primary engineering control (C-PEC), such as a Class II biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup should proceed with decontamination, wearing appropriate PPE.
Disposal Workflow and Procedures
The proper disposal of this compound waste involves a multi-step process that begins at the point of generation and ends with collection by a licensed hazardous waste vendor. For liquid waste, a chemical inactivation step is recommended to reduce its hazardous nature prior to disposal.
Step 1: Waste Segregation at the Point of Generation
Proper segregation of waste is crucial to ensure safe and compliant disposal.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and empty vials, should be placed in a designated, leak-proof, and clearly labeled yellow chemotherapy waste container.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a puncture-resistant, yellow chemotherapy sharps container.
-
Liquid Waste: Unused or residual this compound solutions should be collected in a sealed, leak-proof container, clearly labeled as "Hazardous Waste: this compound." Chemical inactivation of liquid waste is recommended before final disposal.
Step 2: Chemical Inactivation of Liquid Waste
For liquid waste containing this compound, chemical degradation can be employed to reduce its cytotoxicity. The following protocols are based on available research and should be performed by trained personnel in a controlled laboratory setting.
| Parameter | Method 1: Sodium Hypochlorite | Method 2: Potassium Permanganate | Method 3: Alkaline Hydrolysis |
| Reagent | Sodium Hypochlorite (household bleach) | Potassium Permanganate (KMnO4) | Sodium Hydroxide (NaOH) |
| Concentration | 0.115% final concentration | pH-dependent | To be determined empirically |
| Procedure | See Experimental Protocol 1 | See Experimental Protocol 2 | See Experimental Protocol 3 |
| Reaction Time | >15 minutes | Variable | To be determined empirically |
| Quenching | Sodium thiosulfate | Sodium metabisulfite | Neutralization with acid |
| Reference | [1] | [2][3] | [4] |
Step 3: Final Disposal
All segregated and contained this compound waste, including the neutralized liquid waste, must be stored in a designated, secure area away from general laboratory traffic. The waste must be collected by a licensed hazardous waste disposal company. Ensure all containers are properly labeled in accordance with EPA and DOT regulations.
Experimental Protocols for Chemical Inactivation
The following are detailed methodologies for the chemical degradation of this compound in a laboratory setting.
Experimental Protocol 1: Inactivation with Sodium Hypochlorite
This protocol is adapted from a study demonstrating the efficacy of low-concentration sodium hypochlorite in degrading cytarabine.[1]
-
Preparation: In a C-PEC, prepare a 0.115% sodium hypochlorite solution. This can be achieved by diluting household bleach (typically 5.25-8.25% sodium hypochlorite) with deionized water.
-
Reaction: To the liquid waste containing this compound, add the 0.115% sodium hypochlorite solution.
-
Incubation: Allow the mixture to react for at least 15 minutes. A study has shown that this duration results in over 90% degradation of cytarabine.[1]
-
Quenching: After the incubation period, neutralize any remaining hypochlorite by adding an excess of a quenching agent, such as sodium thiosulfate solution.
-
Final pH Adjustment: Check the pH of the final solution and adjust to a neutral range (pH 6-8) using appropriate acids or bases.
-
Disposal: The neutralized solution can then be transferred to the designated hazardous waste container for collection.
Experimental Protocol 2: Inactivation with Potassium Permanganate
This protocol is based on the oxidative degradation of cytarabine by potassium permanganate, which is pH-dependent.[3]
-
pH Adjustment: In a C-PEC, adjust the pH of the this compound solution. The degradation of cytarabine by potassium permanganate is most effective at a pH of 3.5.[3] Use a suitable acid, such as sulfuric acid, for this adjustment.
-
Reaction: Slowly add a solution of potassium permanganate to the acidified this compound waste with constant stirring.
-
Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Quenching: Once the reaction is complete, quench any excess potassium permanganate by adding sodium metabisulfite until the solution becomes colorless.[2]
-
Precipitation and Filtration of Manganese: Make the solution strongly basic to precipitate manganese compounds. The precipitate can be removed by filtration.[2]
-
Final pH Adjustment: Neutralize the filtrate to a pH between 6 and 8.
-
Disposal: The final neutralized solution should be disposed of as hazardous waste.
Experimental Protocol 3: Inactivation by Alkaline Hydrolysis
Cytarabine has been shown to be sensitive to alkaline hydrolysis.[4] This protocol provides a general guideline, and specific parameters may need to be optimized.
-
Preparation: In a C-PEC, prepare a solution of sodium hydroxide (NaOH).
-
Reaction: Add the NaOH solution to the this compound waste to achieve a high pH. The mixture may be heated to accelerate the hydrolysis.
-
Incubation: Allow the reaction to proceed for a sufficient time to ensure complete degradation. This will need to be determined based on the specific concentration and temperature.
-
Neutralization: After the reaction is complete, cool the solution and neutralize it with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 6-8.
-
Disposal: The neutralized solution should be collected in a hazardous waste container for disposal.
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Efficacy of sodium hypochlorite in the degradation antineoplastic drugs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium permanganate can be used for degrading hazardous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling Cytarabine-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Cytarabine-d2. Following these procedures is critical to minimize exposure risk and ensure a safe laboratory environment. Cytarabine is a potent cytotoxic agent, and its deuterated form, this compound, should be handled with the same precautions.[1]
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents is the consistent and correct use of Personal Protective Equipment (PPE).[2] All personnel handling this compound must use the following equipment.
| PPE Category | Specification | Rationale |
| Gloves | Powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., compliant with ASTM D6978).[3] Double gloving is required.[4] | Prevents dermal absorption. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5] |
| Gowns | Disposable, lint-free gowns made of polyethylene-coated polypropylene or a similar laminate material.[4] Must be solid-front with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from splashes and contamination.[2] Gowns should be changed every two to three hours or immediately upon contamination.[5] |
| Eye & Face Protection | Safety glasses with side shields or goggles.[5] A full face shield should be worn in addition to goggles whenever splashing is possible.[3][6] | Protects mucous membranes of the eyes and face from splashes or aerosolized particles.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a containment device or when there is a risk of aerosol generation.[3][4] | Prevents inhalation of airborne drug particles.[2] Surgical masks do not provide adequate respiratory protection.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures safety at every stage. All procedures involving this compound should be performed in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize environmental contamination.[7]
1. Receiving and Storage:
-
Inspect: Upon receipt, inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Wear at least one pair of chemotherapy-rated gloves during inspection and unpacking.[4]
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area at the recommended temperature.[8] The Safety Data Sheet (SDS) specifies storing it at room temperature.[9]
2. Preparation (Reconstitution/Dilution):
-
Work Area: All preparation must occur within a BSC or other appropriate containment engineering control.[7]
-
Full PPE: Don the full required PPE (double gloves, gown, eye/face protection).
-
Aerosol Prevention: Use techniques to minimize aerosol generation, such as using a venting needle.[10] Avoid expelling air from syringes into the vial.
-
Labeling: Clearly label the final preparation with the drug name, concentration, and hazard warnings.
3. Administration (for research applications):
-
Full PPE: Wear full PPE, including double gloves, gown, and eye protection.
-
Luer-Lock Fittings: Use syringes and IV sets with Luer-Lock fittings to prevent accidental disconnection and leakage.[10]
-
Priming: Prime IV tubing with a non-drug solution within the BSC before adding the this compound solution.
Disposal Plan: Waste Segregation and Removal
Proper disposal of cytotoxic waste is crucial to prevent environmental contamination and accidental exposure to support staff.[11] this compound waste is categorized as chemotherapy waste and must be segregated from regular trash.[11]
1. Waste Segregation:
-
Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than a 3% residual amount of the drug.[12] This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable materials.
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug volume.[12] This includes partially full vials, syringes, IV bags, and materials used to clean up spills.[12]
2. Disposal Procedures:
-
Sharps: All needles and syringes must be disposed of immediately after use into a puncture-proof, yellow chemotherapy sharps container.[5][11] Do not recap needles.
-
Trace Waste: Place all contaminated PPE and other disposable items into a designated yellow chemotherapy waste bag or container clearly labeled "Chemotherapeutic Waste".[11][12]
-
Bulk Waste: Dispose of all bulk waste into a black RCRA hazardous waste container.[12]
-
Container Sealing: When waste containers are three-quarters full, they should be securely sealed.[11]
-
Final Disposal: Sealed containers must be handled by trained personnel and disposed of according to institutional and regulatory guidelines for hazardous waste, typically via incineration.[12]
Visualized Workflow: Handling and Disposal of this compound
The following diagram illustrates the critical steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ipservices.care [ipservices.care]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aaha.org [aaha.org]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. halyardhealth.com [halyardhealth.com]
- 7. www3.paho.org [www3.paho.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
